molecular formula C9H5BrFNO2S B2635052 Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

货号: B2635052
分子量: 290.11 g/mol
InChI 键: SGWVZBCLQAXEJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C9H5BrFNO2S and its molecular weight is 290.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWVZBCLQAXEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for this compound, a key heterocyclic building block for drug discovery and development. Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] This document outlines a proposed multi-step synthesis, beginning from a commercially available starting material. Each step is detailed with a full experimental protocol, mechanistic insights, and key characterization data. The guide is intended for researchers, medicinal chemists, and process development scientists who require a practical, scientifically-grounded methodology for accessing this and related compounds.

Introduction and Synthetic Strategy

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3][4] The specific target molecule, this compound, incorporates several key features that make it a valuable intermediate: a bromine atom at the 2-position, which is amenable to further functionalization via cross-coupling reactions; a fluorine atom on the benzene ring, which can enhance metabolic stability and binding affinity; and a methyl ester, which can be hydrolyzed to the corresponding carboxylic acid for amide bond formation.

G SM 4-Amino-3-fluorobenzoic acid INT1 Methyl 4-amino-3-fluorobenzoate SM->INT1 Step 1: Esterification (MeOH, H₂SO₄) INT2 Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate INT1->INT2 Step 2: Thiazole Formation (KSCN, Br₂) PROD This compound INT2->PROD Step 3: Sandmeyer Bromination (NaNO₂, HBr, CuBr)

Caption: Proposed three-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-3-fluorobenzoate

Rationale: The first step involves the protection of the carboxylic acid as a methyl ester. This prevents its interference in the subsequent thiazole formation step. Fischer esterification using methanol with a strong acid catalyst is a classic, high-yielding, and scalable method for this transformation.[5]

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-fluorobenzoic acid (15.5 g, 100 mmol).

  • Add methanol (250 mL) to the flask and stir to create a suspension.

  • Carefully add concentrated sulfuric acid (3 mL, ~56 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~8).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a solid.

Step 2: Synthesis of Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate

Rationale: This key step involves the construction of the benzothiazole ring system. The reaction of an aniline derivative with a thiocyanate salt and bromine in acetic acid is a well-established method for synthesizing 2-aminobenzothiazoles.[5][6]

Protocol:

  • In a 500 mL round-bottom flask, dissolve Methyl 4-amino-3-fluorobenzoate (16.9 g, 100 mmol) in glacial acetic acid (200 mL).

  • Add potassium thiocyanate (KSCN) (29.1 g, 300 mmol) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 10-15 °C in an ice-water bath.

  • In a separate flask, prepare a solution of bromine (5.6 mL, 110 mmol) in 50 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled reaction mixture over 1 hour, ensuring the internal temperature does not exceed 20 °C. A yellow suspension will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

  • Pour the reaction mixture into 1 L of ice water with vigorous stirring.

  • Neutralize the mixture to pH 8 by the slow addition of a 25% aqueous ammonia solution.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake extensively with water until the filtrate is neutral.

  • Dry the solid in a vacuum oven to afford the desired 2-aminobenzothiazole intermediate.

Step 3: Synthesis of this compound via Sandmeyer Reaction

Rationale: The final step is the conversion of the 2-amino group to a 2-bromo group. The Sandmeyer reaction is the premier method for this transformation, proceeding via a diazonium salt intermediate.[7][8] The use of copper(I) bromide is critical for catalyzing the displacement of the diazonium group by a bromide ion.[9][10]

Protocol:

  • Diazotization:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate (22.6 g, 100 mmol) and copper(I) bromide (CuBr) (17.2 g, 120 mmol).

    • Add a 48% aqueous solution of hydrobromic acid (HBr) (150 mL).

    • Cool the vigorously stirred suspension to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite (NaNO₂) (8.3 g, 120 mmol) in 30 mL of water and place it in the addition funnel.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature between 0 and 5 °C. Vigorous gas (N₂) evolution will be observed.

  • Sandmeyer Reaction:

    • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

    • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1 hour until gas evolution ceases.[11]

    • Cool the mixture to room temperature and pour it into 500 mL of water.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the final product.

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[10] Its mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.

G cluster_0 Mechanism ArN2 Ar-N₂⁺ Ar_rad Ar• ArN2->Ar_rad + Cu(I)Br (SET) CuX Cu(I)Br N2 N₂ ArX Ar-Br Ar_rad->ArX + Cu(II)Br₂ CuX2 Cu(II)Br₂ CuX2->CuX + Ar• (Regeneration)

Caption: Simplified mechanism of the Sandmeyer reaction.

  • Electron Transfer: The copper(I) species donates an electron to the diazonium salt, reducing it.

  • Dinitrogen Loss: The resulting radical cation rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to form an aryl radical.

  • Halogen Transfer: The aryl radical abstracts a bromine atom from the newly formed copper(II) species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[7]

Summary of Data

StepCompound NameM.W. ( g/mol )Expected YieldPhysical Appearance
1Methyl 4-amino-3-fluorobenzoate169.1585-95%White to off-white solid
2Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate226.2365-75%Pale yellow solid
3This compound290.1160-70%Off-white to tan solid

Safety Considerations

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.

  • Strong Acids: Sulfuric acid and hydrobromic acid are highly corrosive. Handle with care and appropriate PPE.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The in situ generation and consumption described in this protocol is the standard, safe practice. Always keep the reaction mixture cold during diazotization.

  • Sodium Nitrite: A strong oxidizer. Do not mix with combustible materials.

Conclusion

This guide presents a detailed and scientifically robust three-step synthetic route to this compound. By leveraging fundamental and reliable organic transformations—esterification, Hugerschoff benzothiazole synthesis, and the Sandmeyer reaction—this protocol provides a clear and reproducible path for obtaining this valuable chemical intermediate. The insights into the rationale and mechanism behind each step are intended to empower researchers to adapt and optimize these procedures for their specific applications in the fields of medicinal chemistry and material science.

References

Introduction: The Strategic Importance of Fluorinated Benzothiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds.[1] Its rigid bicyclic structure provides a robust framework for interacting with biological targets. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2][3][4] The title compound, this compound, combines these key features, positioning it as a valuable and highly versatile building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

PART 1: Physicochemical and Spectroscopic Properties

While detailed experimental data for this specific molecule is not extensively published, we can infer its core properties based on its structure and data from analogous compounds.

Core Chemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 924287-65-0[5][6]
Molecular Formula C₉H₅BrFNO₂S[7]
Molecular Weight 290.11 g/mol [7]
Appearance Likely a solid at room temperature[7]
Purity Commercially available up to 95%[7]
Predicted Spectroscopic Data

Predictive models and data from similar structures, such as methyl 2-bromobenzoate and other benzothiazole derivatives, can provide insight into the expected spectroscopic signatures.[8][9]

  • ¹H NMR (400 MHz, CDCl₃):

    • A singlet for the methyl ester protons (-OCH₃) is expected around δ 3.9-4.0 ppm.

    • Two aromatic protons on the benzene ring will appear as doublets or multiplets in the aromatic region (δ 7.5-8.5 ppm). The coupling patterns will be influenced by the fluorine substituent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The spectrum will show 9 distinct carbon signals.

    • The methyl ester carbonyl carbon will be observed around δ 160-165 ppm.

    • The carbon bearing the bromine (C2) will likely appear around δ 140-150 ppm.

    • The carbon-fluorine coupling (¹JC-F) for C4 will be a large doublet, expected in the range of δ 240-260 ppm.

    • Other aromatic carbons will appear in the δ 110-140 ppm range, with smaller C-F couplings influencing their multiplicity.

  • FT-IR (KBr, cm⁻¹):

    • Strong C=O stretching vibration for the methyl ester around 1720-1730 cm⁻¹.

    • C=N stretching of the thiazole ring near 1600-1620 cm⁻¹.

    • C-F stretching vibrations typically observed in the 1100-1250 cm⁻¹ region.

    • C-Br stretching vibration will be found at lower wavenumbers, typically below 600 cm⁻¹.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 289 and 291.

PART 2: Synthesis and Reactivity

Proposed Synthetic Pathway

A robust synthesis of the title compound can be envisioned starting from a suitably substituted aminothiophenol derivative. The most common and established method for constructing the benzothiazole core involves the condensation of a 2-aminothiophenol with a carbonyl compound or its equivalent.[4] A plausible retro-synthetic analysis is outlined below.

G Target This compound Intermediate1 Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate Target->Intermediate1 Sandmeyer-type Bromination Intermediate2 Methyl 3-amino-5-fluoro-4-mercaptobenzoate Intermediate1->Intermediate2 Oxidative Cyclization (e.g., with Br₂ or NCS) Precursor Methyl 3-amino-5-fluorobenzoate Intermediate2->Precursor Thiocyanation followed by Reduction G cluster_0 Suzuki-Miyaura Cross-Coupling Workflow Start This compound Product 2-Aryl/Heteroaryl Substituted Benzothiazole Derivative Start->Product Coupling Reagent Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Catalyst->Product

References

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate CAS number 924287-65-0.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate (CAS 924287-65-0)

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

This compound, identified by CAS Number 924287-65-0, is a highly functionalized heterocyclic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. The benzothiazole core is a well-established "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this core have shown promise as antitumor, anti-inflammatory, antimicrobial, and anticonvulsant agents.[2][3]

This particular molecule is strategically substituted to offer medicinal chemists a versatile platform for generating novel chemical entities. The presence of a bromine atom at the 2-position provides a reactive handle for cross-coupling reactions, the electron-withdrawing fluorine atom at the 4-position modulates the electronic properties of the ring system, and the methyl carboxylate at the 6-position offers a site for amide bond formation or further derivatization. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic strategy, reactivity profile, and its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for designing reactions, ensuring proper storage, and interpreting analytical results.

PropertyValueReference
CAS Number 924287-65-0[4]
Molecular Formula C₉H₅BrFNO₂S[4]
Molecular Weight 290.11 g/mol [4]
Appearance Light yellow to yellow solid[4]
Purity ≥99% (by LCMS)[4]
IUPAC Name methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate[5]
Canonical SMILES COC(=O)C1=CC(F)=C2N=C(Br)SC2=C1[5]
InChI Key SGWVZBCLQAXEJM-UHFFFAOYSA-N[5]

Proposed Synthesis Pathway and Mechanistic Rationale

The core principle involves the formation of the thiazole ring onto the aniline precursor. A common and effective method is the reaction of an aminobenzoate with potassium thiocyanate (KSCN) and bromine, which generates an in situ thiocyanating agent. This is followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position.

Synthesis_Workflow A Methyl 4-amino-3-fluorobenzoate B Intermediate: Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate A->B 1. KSCN, Br2 2. Glacial Acetic Acid (Cyclization) C Target Molecule: This compound B->C 1. CuBr2, t-BuONO 2. Acetonitrile (Sandmeyer Reaction)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: A Representative Synthesis

The following protocol is a predictive methodology based on analogous reactions found in the literature for benzothiazole synthesis.[6]

Step 1: Synthesis of Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate

  • To a stirred solution of potassium thiocyanate (KSCN, 2.1 equivalents) in glacial acetic acid, add bromine (Br₂, 1.1 equivalents) dropwise at 0-5 °C. Allow the mixture to stir for 30 minutes at room temperature to form the thiocyanogen intermediate.

  • In a separate flask, dissolve Methyl 4-amino-3-fluorobenzoate (1.0 equivalent) in glacial acetic acid.

  • Slowly add the thiocyanogen solution to the aniline solution. The reaction mixture is then stirred at room temperature overnight. The rationale for this step is the electrophilic attack of the thiocyanogen on the electron-rich aniline, followed by intramolecular cyclization to form the benzothiazole ring.

  • Upon completion (monitored by TLC), the reaction mixture is poured into ice water and neutralized with a basic solution (e.g., 4M NaOH) to a pH of 8.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the 2-amino intermediate.

Step 2: Synthesis of this compound

  • To a suspension of copper(II) bromide (CuBr₂, 1.5 equivalents) in acetonitrile, add tert-butyl nitrite (t-BuONO, 1.5 equivalents) at 0 °C.

  • Add the Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate (1.0 equivalent) portion-wise to the mixture, maintaining the temperature below 5 °C. The use of tert-butyl nitrite facilitates the diazotization of the 2-amino group, which is then displaced by bromide from the copper salt in a classic Sandmeyer-type reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC/LCMS).

  • The mixture is then quenched with aqueous HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final compound.

Chemical Reactivity and Derivatization Potential

This compound is a trifunctional building block, offering three distinct sites for chemical modification. This versatility is its greatest asset in library synthesis for drug discovery.

  • The 2-Bromo Position: This is the most versatile handle for synthetic elaboration. The C-Br bond is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, enabling extensive exploration of the chemical space around the benzothiazole core.[1]

  • The 6-Methyl Carboxylate Position: The ester functionality can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with a diverse array of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a library of amides. This is a common strategy for improving solubility, modulating pharmacokinetics, or targeting specific protein interactions.

  • The 4-Fluoro Position: While the C-F bond is generally robust, the fluorine atom exerts a significant electron-withdrawing effect, influencing the reactivity of the entire ring system. It can also participate in hydrogen bonding, potentially improving binding affinity to target proteins. Under specific, harsh conditions, it could be a site for nucleophilic aromatic substitution (SₙAr), although this is less common than reactions at the other two positions.

Reactivity_Diagram cluster_bromo Reactions at 2-Bromo Position cluster_ester Reactions at 6-Ester Position Core This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Pd Catalyst, Boronic Acid Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira Pd/Cu Catalysts, Terminal Alkyne Buchwald Buchwald-Hartwig (Amino Groups) Core->Buchwald Pd Catalyst, Amine Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Base (e.g., LiOH) Amide Amide Formation Hydrolysis->Amide Peptide Coupling

Caption: Key derivatization pathways for the title compound.

Applications in Research and Drug Development

The benzothiazole scaffold is a cornerstone in medicinal chemistry, and this specific derivative serves as an important intermediate for creating more complex molecules.[7]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 300 g/mol , this compound is an ideal fragment for FBDD screening campaigns. Its defined vector for growth (primarily from the 2-bromo position) allows for the systematic elaboration of initial fragment hits into more potent lead compounds.

  • Kinase Inhibitor Scaffolds: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding pocket. The benzothiazole nucleus can serve this role, with substituents at the 2- and 6-positions exploring the solvent-exposed regions to enhance potency and selectivity.

  • Anticancer Agents: Substituted 2-arylbenzothiazoles have demonstrated potent and selective antitumor activity, in some cases by binding to the aryl hydrocarbon receptor (AhR).[8] This building block provides a direct route to synthesize libraries of 2-aryl and 2-heteroaryl derivatives for screening against various cancer cell lines.[9]

  • Antimicrobial Agents: The benzothiazole ring is present in various compounds with antibacterial and antifungal properties.[10] The functional handles on this molecule allow for the synthesis of derivatives that can be tested for their efficacy against resistant microbial strains.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[11]

  • Storage Conditions: The compound should be stored at 4°C under a dry, inert atmosphere (e.g., nitrogen) to prevent degradation.[4] For long-term storage in solution, it is recommended to store at -80°C for up to six months.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for accelerating drug discovery. Its trifunctional nature provides chemists with a robust and versatile platform for synthesizing diverse compound libraries. The well-documented biological significance of the benzothiazole scaffold, combined with the synthetic accessibility of this particular building block, ensures its continued relevance in the quest for novel therapeutics. Understanding its properties, reactivity, and synthetic routes is key to unlocking its full potential in medicinal chemistry programs.

References

A Comprehensive Guide to the Structural Elucidation of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale of Structure Elucidation

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. The biological activity, physicochemical properties, and synthetic accessibility of a novel compound are intrinsically linked to its precise atomic arrangement. This guide addresses the structure elucidation of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate, a substituted benzothiazole. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] Therefore, a rigorous and systematic approach to confirming the identity and purity of its derivatives is paramount.

This document is not a rigid protocol but a dynamic guide that follows a logical, self-validating workflow. We will employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each step is designed not just to gather data, but to build a cohesive and irrefutable structural argument, reflecting the standards of industrial and academic research.

Initial Assessment: Molecular Formula and Unsaturation

Before any instrumental analysis, a critical examination of the target compound's name allows us to propose a structure and derive its fundamental properties.

  • Compound Name: this compound

  • Proposed Structure:

    • A benzothiazole core (a benzene ring fused to a thiazole ring).[3]

    • A bromine atom at the C2 position of the thiazole ring.

    • A fluorine atom at the C4 position of the benzene ring.

    • A methyl carboxylate (-COOCH₃) group at the C6 position of the benzene ring.

    Caption: Proposed chemical structure of this compound.

  • Molecular Formula: C₉H₅BrFNO₂S

  • Molecular Weight (Monoisotopic): 304.9215 g/mol

  • Degree of Unsaturation (DoU): DoU = C - H/2 - X/2 + N/2 + 1 = 9 - 5/2 - 2/2 + 1/2 + 1 = 7. This value is consistent with the proposed structure, which includes a fused aromatic system (5 units), a C=N bond (1 unit), and a C=O bond (1 unit).

Mass Spectrometry: Confirming the Elemental Composition

Mass spectrometry serves as the first line of analytical evidence, providing a high-confidence confirmation of the molecular weight and, with high resolution, the elemental formula.

Causality of Experimental Choice: We prioritize High-Resolution Mass Spectrometry (HRMS) over nominal mass analysis. HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula, which is a critical, self-validating step. The presence of bromine, with its characteristic isotopes (⁷⁹Br and ⁸¹Br in an ~1:1 ratio), provides a distinct isotopic signature that is easy to identify.

Expected Mass Spectrum Data

The most telling feature will be the molecular ion peak ([M]⁺˙). Due to the near-equal natural abundance of bromine isotopes, we expect to see two peaks of almost identical intensity, separated by approximately 2 m/z units.

Ion Formula Calculated m/z (Exact Mass) Expected Isotopic Pattern Interpretation
[M]⁺˙C₉H₅⁷⁹BrFNO₂S⁺304.9215MMolecular ion with ⁷⁹Br
[M+2]⁺˙C₉H₅⁸¹BrFNO₂S⁺306.9194M+2 (~98% of M)Molecular ion with ⁸¹Br
[M-OCH₃]⁺C₈H₂⁷⁹BrFNOS⁺273.9052M-31Loss of the methoxy radical
[M-COOCH₃]⁺C₇H₂⁷⁹BrFNS⁺245.9157M-59Loss of the methyl carboxylate radical
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known standard.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500. Ensure the resolution is set to >10,000.

  • Data Analysis: Compare the measured exact mass of the molecular ion peak with the calculated theoretical mass. The mass error should be less than 5 ppm. Analyze the isotopic pattern to confirm the presence of one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the spectra of ¹H, ¹³C, and other relevant nuclei, we can piece together the carbon-hydrogen framework.

Causality of Experimental Choice: A suite of NMR experiments is required for a self-validating assignment. ¹H NMR provides information on the number and environment of protons. ¹³C NMR reveals the carbon backbone. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing correlations between nuclei, thereby confirming the bonding network without ambiguity.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals in two distinct regions: the aromatic region and the aliphatic region corresponding to the methyl ester.

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.2-8.4d1HH-5This proton is ortho to the electron-withdrawing ester group and is deshielded. It will appear as a doublet due to coupling with the adjacent fluorine (³JHF ~ 7-9 Hz).
~7.8-8.0d1HH-7This proton is para to the fluorine and ortho to the ester group. It will appear as a small doublet or singlet, with potential small meta-coupling to F (⁴JHF ~ 2-4 Hz).
~3.95s3H-OCH₃Methyl esters typically appear as a sharp singlet in this region.[4]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule has 9 unique carbon atoms, and all should be visible in the ¹³C NMR spectrum.

Predicted Shift (δ, ppm) Assignment Rationale
~164-166C=OCarbonyl carbon of the methyl ester.
~158-162 (d)C-4Aromatic carbon directly attached to fluorine, exhibiting a large one-bond C-F coupling (¹JCF ~ 250 Hz).
~150-154C-7aBenzothiazole bridgehead carbon adjacent to sulfur.
~142-145C-2Thiazole carbon bonded to bromine. Its chemical shift is significantly influenced by the halogen.
~134-137C-6Aromatic carbon bearing the ester group.
~128-132 (d)C-5Aromatic carbon adjacent to the C-F bond, showing a two-bond C-F coupling (²JCF ~ 15-25 Hz).
~122-125C-3aBenzothiazole bridgehead carbon adjacent to nitrogen.
~118-122 (d)C-7Aromatic carbon showing a three-bond C-F coupling (³JCF ~ 3-5 Hz).
~52-54-OCH₃Methyl carbon of the ester.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish connectivity.

    • HSQC will correlate the H-5 and H-7 signals to their respective carbon signals (C-5 and C-7). It will also link the methyl proton signal to the methyl carbon signal.

    • HMBC is critical for final validation. Key expected correlations include:

      • H-5 to C-4, C-6, C-7, and C-3a.

      • H-7 to C-5, C-6, and C-3a.

      • -OCH₃ protons to the C=O carbon.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides a rapid and reliable method for identifying the key functional groups present in the molecule, serving as a complementary check to the data from MS and NMR.

Causality of Experimental Choice: This technique is chosen for its ability to quickly confirm the presence of the critical carbonyl (C=O) group of the ester and the aromatic C=C and C=N bonds of the benzothiazole ring system.[5][6] This data cross-validates the fragments proposed in the mass spectrum and the functional groups assigned in the NMR spectra.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H stretchAromatic C-H
~1725-1740C=O stretchEster carbonyl
~1605, ~1550, ~1470C=C / C=N stretchAromatic ring and thiazole C=N
~1300-1250C-O stretch (asymmetric)Ester C-O
~1100-1050C-F stretchAryl-Fluorine
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Record a background spectrum on the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the proposed functional groups.

Integrated Workflow for Structure Elucidation

The power of this multi-technique approach lies in the integration of all data points to build a single, coherent structural model. The following workflow illustrates the logical progression from initial data to final confirmation.

StructureElucidation cluster_input Initial Analysis cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation & Integration cluster_output Final Confirmation Unknown Synthesized Compound (this compound) MS HRMS Analysis Unknown->MS Parallel Analysis NMR NMR Suite (1H, 13C, 2D) Unknown->NMR Parallel Analysis IR FT-IR Analysis Unknown->IR Parallel Analysis MS_data Molecular Formula Confirmed (C₉H₅BrFNO₂S) Isotopic Pattern Verified (Br) MS->MS_data NMR_data C/H Framework & Connectivity (Proton/Carbon Assignments) NMR->NMR_data IR_data Functional Groups Identified (C=O, C-F, Aromatic) IR->IR_data Integration Integrated Data Analysis MS_data->Integration IR_data->Integration NMR_data->Integration Structure Unambiguous Structure Confirmed Integration->Structure

Caption: Workflow for the integrated spectroscopic analysis.

Conclusion

References

Spectroscopic Scrutiny of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Core in Modern Research

Benzothiazole and its derivatives represent a privileged scaffold in drug discovery and materials science, exhibiting a wide array of biological activities and unique photophysical properties. The precise substitution pattern on the benzothiazole ring system dictates its function, making unambiguous structural elucidation paramount. Spectroscopic techniques remain the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's atomic and electronic framework. This guide delves into the expected spectroscopic signatures of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate, offering a predictive yet scientifically rigorous overview to aid in its identification and characterization.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of this compound—a bicyclic aromatic system with halogen and ester functionalities—give rise to distinct and predictable spectroscopic signals. The following sections will detail the anticipated NMR, IR, and MS data based on the analysis of related compounds and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the target molecule, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR): Predicted Chemical Shifts

The proton NMR spectrum is expected to display signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring will influence the chemical shifts and coupling patterns of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (C5-H)7.8 - 8.2Doublet (d) or Singlet (s)JH-F = ~2-4 Hz
Aromatic-H (C7-H)7.6 - 8.0Doublet (d) or Singlet (s)JH-H = ~1-2 Hz
Methyl Ester (-OCH₃)3.8 - 4.0Singlet (s)N/A

Note: The exact chemical shifts and multiplicities can be influenced by the solvent used for analysis.

Causality Behind Predictions:

  • Aromatic Protons: The electron-withdrawing nature of the carboxylate group and the halogen substituents will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The fluorine atom at position 4 is expected to cause a small through-space coupling to the proton at C5. The proximity of the protons on the aromatic ring will determine the observed splitting patterns.

  • Methyl Ester Protons: The protons of the methyl group are in a relatively shielded environment and are not coupled to other protons, hence they are expected to appear as a sharp singlet.

¹³C NMR (Carbon NMR): Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)160 - 168
Aromatic Carbons (C-Br, C-F, C-S, C=N)110 - 160 (with C-F coupling)
Aromatic Carbons (C-H)120 - 135
Methyl Ester Carbon (-OCH₃)52 - 56

Causality Behind Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the ester group is significantly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons: The carbons directly attached to electronegative atoms (Br, F, S, N) will have their chemical shifts significantly influenced. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JC-F). Other aromatic carbons will show smaller couplings to fluorine.

  • Methyl Carbon: The methyl carbon is shielded and will appear at the upfield end of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O Stretch (Ester)1715 - 1735Strong
C=N Stretch (Thiazole)1600 - 1640Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch (Ester)1200 - 1300Strong
C-F Stretch1000 - 1100Strong
C-Br Stretch500 - 600Medium

Causality Behind Predictions:

  • The strong absorption band for the C=O stretch is a hallmark of the ester functional group.

  • The C=N and C=C stretching vibrations of the benzothiazole ring system will appear in the characteristic aromatic region.

  • The C-O stretch of the ester and the C-F stretch are typically strong and readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Molecular Ion Peaks:

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are roughly in a 1:1 ratio.

Ion Predicted m/z Relative Intensity
[M]⁺ (with ⁷⁹Br)~304.9~100%
[M+2]⁺ (with ⁸¹Br)~306.9~98%

Key Fragmentation Pathways:

The molecule is expected to fragment in a predictable manner under electron ionization (EI).

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z [M-31]⁺.

  • Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z [M-59]⁺.

  • Loss of Br: A fragment corresponding to [M-79]⁺ or [M-81]⁺ may be observed.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols represent standard practices in the field and are designed to yield high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis:

    • Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and expected fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

    • Analyze the fragmentation pattern to support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound: This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Characterization IR IR Spectroscopy Synthesis->IR Characterization MS Mass Spectrometry Synthesis->MS Characterization Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation Connectivity & Environment IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight & Formula Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Validation

The Strategic Intermediate: A Technical Guide to Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Modern Medicinal Chemistry

In the landscape of pharmaceutical research and development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with a series of critical, often unsung, molecular intermediates. Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is one such pivotal building block. Its unique arrangement of a benzothiazole core, substituted with a bromine atom, a fluorine atom, and a methyl ester, makes it a highly versatile scaffold for the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its significant role in the development of novel therapeutics.

Core Synthesis and Mechanistic Insights

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. The synthesis can be logically divided into two primary stages: the formation of the benzothiazole core and the subsequent introduction of the bromine atom.

Part 1: Synthesis of the Precursor - Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate

The journey begins with the commercially available methyl 4-amino-3-fluorobenzoate. The key transformation here is the construction of the thiazole ring fused to the benzene ring. This is typically achieved through a reaction with a thiocyanate source in the presence of an oxidizing agent, such as bromine, in an acidic medium like acetic acid.

Experimental Protocol: Synthesis of Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate [1]

  • Reaction Setup: A solution of methyl 4-amino-3-fluorobenzoate and sodium thiocyanate (NaSCN) is prepared in glacial acetic acid in a suitable reaction vessel.

  • Bromination: A solution of bromine in acetic acid is added dropwise to the reaction mixture at a controlled temperature, typically at 0°C. The bromine acts as an in situ oxidizing agent to facilitate the cyclization.

  • Reaction Progression: The reaction mixture is stirred for an extended period, often 48 hours, at a slightly elevated temperature (e.g., 30°C) to ensure complete conversion.

  • Work-up and Isolation: The reaction is quenched with water, and the pH is adjusted to 8-9 with a base, such as aqueous ammonia. The resulting precipitate, which is the desired product, is collected by filtration.

The causality behind these steps is crucial. The initial reaction between the amine and thiocyanate forms a thiourea intermediate. The bromine then facilitates the electrophilic cyclization onto the aromatic ring, followed by aromatization to form the stable benzothiazole ring system. The fluorine atom at the 4-position and the methyl ester at the 6-position are strategically positioned to influence the electronic properties and provide a handle for further modifications.

Part 2: Sandmeyer-type Bromination to Yield the Final Product

With the 2-amino-benzothiazole precursor in hand, the next critical step is the replacement of the amino group with a bromine atom. This is accomplished via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry.

Experimental Protocol: Synthesis of this compound [1]

  • Diazotization: The precursor, methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate, is treated with a diazotizing agent, such as tert-butyl nitrite (t-BuONO), in the presence of a copper(II) bromide (CuBr₂) catalyst in a solvent like acetonitrile. This reaction is typically initiated at 0°C.

  • Reaction Progression: The reaction mixture is allowed to stir for an extended period (e.g., 48 hours) at a slightly elevated temperature (e.g., 30°C) to drive the reaction to completion.

  • Purification: Following the reaction, the mixture is subjected to a standard work-up, which involves dilution with an organic solvent like ethyl acetate, washing with water and brine, and drying over an anhydrous salt. The crude product is then purified by column chromatography on silica gel.

The expertise in this step lies in the careful control of the diazotization and the subsequent copper-catalyzed bromide displacement. The diazonium salt intermediate is highly reactive and must be generated and consumed in a controlled manner to avoid side reactions. The use of CuBr₂ is critical for the efficient replacement of the diazonium group with bromide.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis Methyl 4-amino-3-fluorobenzoate Methyl 4-amino-3-fluorobenzoate NaSCN, Br2, AcOH NaSCN, Br2, AcOH Methyl 4-amino-3-fluorobenzoate->NaSCN, Br2, AcOH Reaction Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate NaSCN, Br2, AcOH->Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate Yields t-BuONO, CuBr2, Acetonitrile t-BuONO, CuBr2, Acetonitrile Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate->t-BuONO, CuBr2, Acetonitrile Reaction This compound This compound t-BuONO, CuBr2, Acetonitrile->this compound Yields

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential for its use in further synthetic applications.

PropertyValueSource
CAS Number 924287-65-0[2]
Molecular Formula C₉H₅BrFNO₂S[1]
Molecular Weight 290.11 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 183-188 °C (uncorrected)[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.22 (d, 1H, J = 0.9 Hz), 7.86 (dd, 1H, J = 9.6, 1.2 Hz), 3.99 (s, 3H).[1]

  • LC-MS (m/z): 290.0/292.0 (M+H) (indicating the isotopic pattern of bromine).[1]

Applications in Drug Development: A Case Study of Tropifexor

The true value of this compound is realized in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds. A prime example is its role in the synthesis of Tropifexor (LJN452) , a highly potent non-bile acid Farnesoid X receptor (FXR) agonist developed for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).[1]

FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. Agonists of FXR, like Tropifexor, have shown significant therapeutic potential in treating metabolic and liver diseases.

The synthesis of Tropifexor utilizes this compound as the electrophilic component in a crucial nucleophilic aromatic substitution (SNAr) reaction. The 2-bromo position of the benzothiazole is activated towards nucleophilic attack, allowing for the coupling with a complex amine-containing fragment to build the final drug molecule.

Application_Workflow This compound This compound SNAr Coupling SNAr Coupling This compound->SNAr Coupling Complex Amine Nucleophile Complex Amine Nucleophile Complex Amine Nucleophile->SNAr Coupling Tropifexor (FXR Agonist) Tropifexor (FXR Agonist) SNAr Coupling->Tropifexor (FXR Agonist) Forms

Caption: Role of the title compound in the synthesis of Tropifexor.

The fluorine atom at the 4-position of the benzothiazole ring in this compound likely plays a role in modulating the electronic properties of the molecule, potentially enhancing the reactivity of the 2-bromo position and influencing the pharmacokinetic properties of the final drug.

Conclusion: A Strategically Important Building Block

This compound is more than just a chemical compound; it is a testament to the intricate design and strategic thinking that underpins modern drug discovery. Its synthesis, while requiring precise control, yields a versatile intermediate that has proven instrumental in the development of novel therapeutics targeting complex diseases. For researchers in medicinal chemistry, a thorough understanding of this and similar building blocks is paramount to the continued innovation of life-saving medicines.

References

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a halogenated heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active molecules and functional materials. The strategic placement of bromo and fluoro substituents, along with the methyl ester group, provides multiple sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecular architectures.[1][2] This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to support research and development efforts.

Chemical Structure and Molecular Properties

The fundamental attributes of a molecule are dictated by its structure. The key identifiers and molecular properties of this compound are summarized below.

PropertyValueSource
CAS Number 924287-65-0[3]
Molecular Formula C₉H₅BrFNO₂S[1]
Molecular Weight 290.11 g/mol [4]
Canonical SMILES COC(=O)C1=CC(F)=C2N=C(Br)SC2=C1[3]
Physical State Solid[1]

Physicochemical Data

A comprehensive understanding of the physical properties of a compound is crucial for its handling, formulation, and application. While experimental data for this compound is not extensively reported in publicly available literature, the following table includes known values and computationally predicted data.

PropertyValueRemarksSource
Melting Point Data not availableExperimental determination is recommended.
Boiling Point 378.3 ± 52.0 °CPredicted value.
Density 1.763 ± 0.06 g/cm³Predicted value.
Flash Point 182.6 ± 30.7 °CPredicted value.
Solubility Data not availableExpected to have low aqueous solubility and better solubility in organic solvents. Experimental verification is necessary.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. As of the latest information, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published in peer-reviewed journals or patents. Researchers synthesizing or working with this compound are encouraged to perform full spectral characterization.

Experimental Protocols: A Note on Characterization

Given the absence of published experimental data, this section outlines a general workflow for the characterization of a novel or sparsely documented crystalline solid like this compound.

Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of a solid compound.

Step-by-Step Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Safety and Handling

Based on the hazard statements provided by chemical suppliers, this compound should be handled with care.

  • Hazard Pictograms: GHS07 (Harmful/Irritant)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or contact with skin and eyes.

Conclusion

This compound is a potentially valuable building block in synthetic chemistry. This guide consolidates the currently available, though limited, information on its physical characteristics. The significant gaps in experimental data, particularly for melting point, solubility, and comprehensive spectral analysis, highlight the need for further investigation to fully unlock the potential of this compound in research and development.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzothiazole Derivative

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a halogenated heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest in medicinal chemistry, as benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of bromo and fluoro substituents, along with a methyl carboxylate group, offers multiple avenues for synthetic modification, making it a valuable intermediate in the design of novel therapeutic agents.

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. Understanding these parameters is paramount in early-stage drug discovery and development. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage, handling, and shelf-life. This document will delve into predictive methodologies and outline robust experimental protocols to empower researchers in their evaluation of this and similar novel chemical entities.

Part 1: Solubility Profile - From Prediction to Practical Application

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate therapeutic efficacy. Poor aqueous solubility can lead to low absorption and bioavailability, necessitating more complex and costly formulation strategies. This section outlines a systematic approach to characterizing the solubility of this compound.

In Silico Solubility Prediction: A First Glimpse

Prior to extensive laboratory work, computational models can provide valuable initial estimates of a compound's solubility. These predictions are based on the molecule's structural features and physicochemical parameters.

Key Predictive Parameters:

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher LogP generally correlates with lower aqueous solubility.

  • Topological Polar Surface Area (TPSA): TPSA is a measure of the surface area of a molecule that arises from polar atoms. It is a good predictor of hydrogen bonding capacity and, consequently, solubility in polar solvents.

  • Molecular Weight: Generally, as molecular weight increases, solubility tends to decrease.

Experimental Solubility Determination: A Phased Approach

Experimental validation is essential to accurately determine the solubility profile. A tiered approach, starting with qualitative assessments and moving to quantitative measurements, is recommended.

Phase 1: Qualitative Solubility Assessment

This initial screen provides a rapid overview of solubility in a range of common laboratory solvents.

Protocol:

  • Dispense approximately 1-5 mg of this compound into separate small, clear vials.

  • Add 1 mL of the selected solvent to each vial.

  • Agitate the vials at room temperature for a set period (e.g., 15-30 minutes).

  • Visually inspect for the presence of undissolved solid.

  • Categorize solubility as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Slightly Soluble: Only a small amount of the solid appears to have dissolved.

    • Insoluble: No apparent dissolution.

Table 1: Predicted and Recommended Solvents for Qualitative Assessment

Solvent ClassSpecific SolventsPredicted Solubility Rationale
Non-polar Aprotic Hexanes, TolueneLikely low due to the polar functionalities of the molecule.
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Expected to be soluble due to a combination of polar and non-polar characteristics.
Polar Protic Methanol, Ethanol, IsopropanolLikely soluble due to the potential for hydrogen bonding with the ester and thiazole nitrogen.
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4Predicted to have low solubility due to its overall lipophilic nature.

Phase 2: Quantitative Solubility Measurement

For promising solvents identified in the qualitative screen, quantitative methods provide precise solubility values. The shake-flask method is a widely accepted technique.

Protocol: Shake-Flask Method

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_qualitative Phase 1: Qualitative Assessment cluster_quantitative Phase 2: Quantitative Measurement (Shake-Flask) qual_start Weigh Compound (1-5 mg) qual_add_solvent Add 1 mL Solvent qual_start->qual_add_solvent qual_agitate Agitate at RT qual_add_solvent->qual_agitate qual_observe Visual Inspection qual_agitate->qual_observe qual_categorize Categorize Solubility qual_observe->qual_categorize quant_start Add Excess Compound to Solvent qual_categorize->quant_start Select Solvents for Quantification quant_agitate Agitate at Constant Temp (24-72h) quant_start->quant_agitate quant_settle Settle Undissolved Solid quant_agitate->quant_settle quant_filter Filter Supernatant quant_settle->quant_filter quant_analyze Quantify by HPLC quant_filter->quant_analyze G cluster_stress Forced Degradation Conditions cluster_degradation Potential Degradation Products compound This compound acid Acidic Hydrolysis (HCl) compound->acid base Basic Hydrolysis (NaOH) compound->base oxidation Oxidation (H2O2) compound->oxidation thermal Thermal Stress compound->thermal photo Photostability compound->photo hydrolyzed_ester Carboxylic Acid Derivative acid->hydrolyzed_ester ring_cleavage Thiazole Ring Cleavage Products acid->ring_cleavage base->hydrolyzed_ester base->ring_cleavage substitution Nucleophilic Substitution Product base->substitution

The Versatile Scaffold: A Technical Guide to the Biological Potential of Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted benzothiazole derivatives. Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] This document delves into the core aspects of benzothiazole chemistry and biology, offering insights for the development of novel therapeutic agents.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, serves as a versatile template for designing bioactive molecules.[4][5] Its unique structural features, including the presence of nitrogen and sulfur heteroatoms, allow for a wide range of chemical modifications, leading to compounds with varied and potent biological activities.[1][6][7] These derivatives have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][8][9]

Synthesis of Substituted Benzothiazole Derivatives: Building the Core Scaffold

A variety of synthetic methodologies have been developed for the preparation of 2-substituted benzothiazoles. One of the most common and efficient methods involves the condensation of 2-aminothiophenol with various reagents such as aldehydes, carboxylic acids, or nitriles.[10][11]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2-substituted benzothiazole derivatives.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Work-up & Purification cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Solvent (e.g., Ethanol, DMF) Solvent (e.g., Ethanol, DMF) 2-Aminothiophenol->Solvent (e.g., Ethanol, DMF) Aldehyde/Carboxylic Acid/Nitrile Aldehyde/Carboxylic Acid/Nitrile Aldehyde/Carboxylic Acid/Nitrile->Solvent (e.g., Ethanol, DMF) Catalyst (e.g., Acidic, Metal) Catalyst (e.g., Acidic, Metal) Solvent (e.g., Ethanol, DMF)->Catalyst (e.g., Acidic, Metal) Heating/Reflux Heating/Reflux Catalyst (e.g., Acidic, Metal)->Heating/Reflux Reaction Quenching Reaction Quenching Heating/Reflux->Reaction Quenching Extraction Extraction Reaction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 2-Substituted Benzothiazole 2-Substituted Benzothiazole Column Chromatography->2-Substituted Benzothiazole

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles[10][12]

This protocol describes a common method for synthesizing 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.

Materials:

  • 2-Aminothiophenol

  • Substituted Benzaldehyde

  • Ethanol

  • Sodium Hydrosulfite (Na2S2O4) (as a catalyst)[12]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of sodium hydrosulfite to the mixture.[12]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the precipitated solid and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-arylbenzothiazole.

  • Characterize the final product using spectroscopic methods such as IR, NMR, and mass spectrometry.

Antimicrobial Potential: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[13][14] Benzothiazole derivatives have demonstrated promising antibacterial and antifungal activities, making them an important class of compounds in the development of new anti-infective drugs.[7][13][14][15]

Mechanism of Action

Substituted benzothiazoles exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of DNA Gyrase: Some derivatives interfere with the function of DNA gyrase, an essential enzyme for bacterial DNA replication.[16]

  • Inhibition of Dihydropteroate Synthase (DHPS): Certain benzothiazoles act as inhibitors of DHPS, an enzyme crucial for folate synthesis in bacteria.[16]

  • Inhibition of Uridine Diphosphate-N-acetylenolpyruvylglucosamine Reductase (MurB): This enzyme is involved in the biosynthesis of the bacterial cell wall, and its inhibition by benzothiazole derivatives leads to cell lysis.[16]

  • Disruption of Microbial Cell Membranes: Some compounds can disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[17]

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core.[7][13]

  • Position 2: Substitution at the 2-position of the benzothiazole ring is crucial for antimicrobial activity.[13] The introduction of various heterocyclic rings or aromatic moieties at this position can enhance the potency.

  • Position 6: The presence of electron-donating groups at the 6-position of the benzothiazole ring has been shown to improve antibacterial activity.[13]

Antimicrobial Activity of Selected Benzothiazole Derivatives
Compound ClassTarget Organism(s)Reported Activity (MIC)Reference
Benzothiazole-clubbed isatin derivativesE. coli, P. aeruginosa3.1-6.2 µg/mL[16]
Amino-benzothiazole Schiff base analoguesE. coli, P. aeruginosa15.62 µg/mL[16]
Sulfonamide analogues of benzothiazoleP. aeruginosa, S. aureus, E. coli3.1-6.2 µg/mL[16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives against bacterial strains.

Materials:

  • Benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of each benzothiazole derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of novel and effective anticancer agents is a critical area of research.[18] Benzothiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a wide range of cancer cell lines.[2][4][19][20][21]

Mechanism of Action

The anticancer effects of substituted benzothiazoles are mediated through diverse mechanisms, including:

  • Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as CSF-1R kinase.[19]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[22][23]

  • Carbonic Anhydrase Inhibition: Some derivatives inhibit tumor-associated carbonic anhydrases, which are involved in the survival and proliferation of hypoxic tumors.[4][20]

  • DNA Damage: Certain benzothiazole compounds have been shown to cause DNA damage, leading to cell cycle arrest and apoptosis.[24]

Signaling Pathway: Induction of Apoptosis

The following diagram depicts a simplified signaling pathway for apoptosis induction by some benzothiazole derivatives.

G Benzothiazole Derivative Benzothiazole Derivative Cancer Cell Cancer Cell Benzothiazole Derivative->Cancer Cell Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Cancer Cell->Pro-apoptotic Proteins (e.g., Bax, Bak) Upregulation Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Cancer Cell->Anti-apoptotic Proteins (e.g., Bcl-2) Downregulation Mitochondria Mitochondria Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondria Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by benzothiazole derivatives.

Structure-Activity Relationship (SAR)

The cytotoxic activity of benzothiazole derivatives is highly dependent on their substitution pattern.[2][19]

  • 2-Phenylbenzothiazoles: This class of derivatives has been recognized for its high cytotoxic potency.[19]

  • Substituents on the Phenyl Ring: The introduction of specific moieties, such as fluoro and methoxy groups, on the phenyl ring at the 2-position can significantly enhance cytotoxic activity.[2]

  • Hydrophobic Moieties: The presence of hydrophobic groups in the molecule is often conducive to cytotoxic activity against cancer cell lines.[12]

Cytotoxic Activity of Selected Benzothiazole Derivatives
CompoundCancer Cell LineReported Activity (IC50/GI50)Reference
Chlorobenzyl indole semicarbazide benzothiazoleHT-290.024 µM[4][21]
Dichlorophenyl containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)71.8 nM[4]
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-127 µM[23]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[2]

This protocol describes a standard method for assessing the cytotoxic effects of benzothiazole derivatives on cancer cell lines.

Materials:

  • Benzothiazole derivatives

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzothiazole derivatives for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).[2]

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically 570 nm).[2]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).[2]

Anticonvulsant Potential: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for safer and more effective antiepileptic drugs.[25][26] Benzothiazole derivatives have shown significant anticonvulsant activity in various preclinical models, highlighting their potential for the treatment of epilepsy.[8][25][27][28]

Mechanism of Action

The exact mechanisms underlying the anticonvulsant effects of benzothiazole derivatives are still under investigation, but potential mechanisms include:

  • Modulation of Ion Channels: Some derivatives may interact with voltage-gated sodium or calcium channels, which are critical for regulating neuronal excitability. The FDA-approved drug Riluzole, a benzothiazole derivative used for ALS, is known to have a phenytoin-like spectrum of anticonvulsant activity.[26][29]

  • Enhancement of GABAergic Neurotransmission: Certain compounds might enhance the inhibitory effects of the neurotransmitter GABA.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of benzothiazoles is influenced by the substituents on the core structure.

  • Substitutions at the 2- and 6-positions: Modifications at these positions have been shown to be important for anticonvulsant activity.[7]

  • Halogen Substituents: The presence of halogen atoms on the benzothiazole ring or on appended aromatic rings can contribute to anticonvulsant properties.[12]

Anticonvulsant Activity of Selected Benzothiazole Derivatives
CompoundAnticonvulsant TestReported Activity (ED50)Reference
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamideMES test50.8 mg/kg[28]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d] thiazol-2-yl)acetmidescPTZ seizures test52.8 mg/kg[28]
N-(4-(benzothiazole-2-yl) phenyl) 4-chloro benzene sulfonamideMES modelPotent activity[26]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice[26]

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Materials:

  • Benzothiazole derivatives

  • Mice

  • Electroconvulsive shock apparatus

  • Corneal electrodes

Procedure:

  • Administer the benzothiazole derivative to a group of mice at various doses (e.g., intraperitoneally).

  • After a specified pretreatment time, deliver a maximal electrical stimulus through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

  • Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure.

Neuroprotective Potential: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons.[29][30] Benzothiazole derivatives have demonstrated neuroprotective effects in various experimental models, suggesting their potential as therapeutic agents for these debilitating conditions.[30][31][32]

Mechanism of Action

The neuroprotective properties of benzothiazole derivatives are attributed to multiple mechanisms:

  • Antioxidant Activity: Some compounds can scavenge reactive oxygen species (ROS) and reduce oxidative stress, which is a key contributor to neuronal damage.[31][32]

  • Inhibition of Acetylcholinesterase (AChE): Certain derivatives can inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[30][32]

  • Inhibition of Amyloid-β (Aβ) Aggregation: Some benzothiazoles can prevent the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[32]

  • Modulation of Catalase Activity: Certain analogs have been shown to modulate and enhance the activity of catalase, an important antioxidant enzyme with a neuroprotective role.[31]

Structure-Activity Relationship (SAR)

The neuroprotective effects of benzothiazoles are linked to their chemical structure.

  • -OCH3 Substituents: The presence of methoxy groups has been associated with anti-Alzheimer's activity.[12]

  • Hybrid Molecules: Combining the benzothiazole scaffold with other pharmacophores, such as isothiourea groups, has led to multitarget compounds with enhanced neuroprotective properties.[32]

Neuroprotective Effects of Selected Benzothiazole Derivatives
Compound ClassProposed MechanismIn Vitro/In Vivo ModelReference
Benzothiazole analogsCatalase modulationU87 MG cell line[31]
Benzothiazole-isothiourea derivativesAChE inhibition, anti-Aβ aggregation, antioxidantPC12 cells[32]
Tacrine-benzothiazole hybridsMulti-targeted against Alzheimer's disease---[33]
Experimental Protocol: In Vitro Neuroprotection Assay (H2O2-induced Oxidative Stress)[31]

This protocol assesses the ability of benzothiazole derivatives to protect neuronal cells from oxidative damage.

Materials:

  • Benzothiazole derivatives

  • Neuronal cell line (e.g., U87 MG, PC12)

  • Cell culture medium

  • Hydrogen peroxide (H2O2)

  • Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

  • Culture neuronal cells in a suitable multi-well plate.

  • Pre-treat the cells with various concentrations of the benzothiazole derivatives for a specific duration.

  • Induce oxidative stress by exposing the cells to a toxic concentration of H2O2.

  • After the H2O2 treatment, assess cell viability using a standard assay (e.g., MTT assay).

  • The ability of the compounds to increase cell viability compared to the H2O2-treated control indicates their neuroprotective effect.

Conclusion and Future Perspectives

Substituted benzothiazole derivatives represent a versatile and highly promising class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated potential as antimicrobial, anticancer, anticonvulsant, and neuroprotective agents underscores their importance in medicinal chemistry and drug discovery. The ease of synthesis and the ability to readily modify the benzothiazole scaffold provide a robust platform for the development of novel therapeutics.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications of potent benzothiazole derivatives to improve their efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in their biological activities.

  • In Vivo Studies and Clinical Trials: Advancing the most promising candidates through preclinical and clinical development to translate their therapeutic potential into new medicines.[3][34][35][36]

The continued exploration of the biological potential of substituted benzothiazole derivatives holds great promise for addressing some of the most pressing challenges in human health.

References

Methodological & Application

The Versatile Building Block: Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzothiazole Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system, composed of a fused benzene and thiazole ring, offers a unique three-dimensional structure that facilitates interactions with a wide array of biological targets.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The strategic functionalization of the benzothiazole nucleus is a key endeavor in drug discovery, and building blocks that enable rapid and diverse modifications are of paramount importance.[2]

This technical guide focuses on Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate (CAS No. 924287-65-0), a highly functionalized and versatile building block poised to accelerate the discovery of novel therapeutics. The strategic placement of three key functional groups—a reactive bromine atom at the 2-position, a fluorine atom at the 4-position, and a methyl ester at the 6-position—provides medicinal chemists with a powerful tool for creating diverse molecular libraries. This document provides an in-depth exploration of its chemical properties, synthetic utility, and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 924287-65-0[5]
Molecular Formula C₉H₅BrFNO₂SN/A
Molecular Weight 290.11 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Dioxane)General Knowledge

The unique arrangement of substituents on the benzothiazole core dictates its reactivity and utility:

  • 2-Bromo Group: This is the primary site for diversification via transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than carbon-fluorine or carbon-hydrogen bonds in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[6]

  • 4-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzothiazole ring system. It also provides a potential site for nucleophilic aromatic substitution (SNAr) under specific conditions, although this is generally less facile than substitution on more electron-deficient aromatic rings.[7][8] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.

  • 6-Carboxylate Group: The methyl ester at the 6-position offers another point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. Substituents at the 6-position of the benzothiazole ring are known to be crucial for the biological activity of many compounds.[2]

Synthetic Accessibility

Application in Key Synthetic Transformations

The true power of this compound lies in its ability to serve as a versatile scaffold for the construction of complex molecules. The following sections provide detailed protocols for its application in three of the most powerful cross-coupling reactions in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[9] For our building block, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, a key modification for tuning the pharmacological properties of benzothiazole-based compounds.[10]

  • Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ. The choice of a phosphine ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination, which is often the rate-limiting step.[9][11]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[12] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, and is often substrate-dependent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation (Ar'-B(OR)2) ArPd(II)(X)L2->Transmetalation Ar'-B(OH)2 Base ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L2 Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a linkage of immense importance in pharmaceuticals.[1][4] This reaction allows for the introduction of primary and secondary amines at the 2-position of our building block, providing access to a vast chemical space of 2-amino-benzothiazole derivatives.

  • Catalyst System: Similar to the Suzuki-Miyaura reaction, a palladium(0) catalyst is employed. The choice of ligand is crucial for the success of the amination. Sterically hindered and electron-rich phosphine ligands, such as XPhos, RuPhos, or BrettPhos, are often necessary to promote the challenging C-N bond formation and prevent catalyst deactivation.[6][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which is the active nucleophile in the catalytic cycle.[14] Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and the active catalyst.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-1.6 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Add the sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow start Start setup Reaction Setup: - Benzothiazole - Pd₂(dba)₃, XPhos - Toluene start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert reagents Add Amine & NaO-t-Bu inert->reagents heat Heat (80-110 °C) reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product 2-Amino-benzothiazole Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): Exploring the Reactivity of the Fluoro Group

While the 2-bromo position is the primary handle for cross-coupling, the 4-fluoro substituent offers an alternative avenue for functionalization via nucleophilic aromatic substitution (SNAr).[15] This reaction is typically favored on electron-poor aromatic rings, where the aromatic system can stabilize the negative charge of the Meisenheimer intermediate.[8] While the benzothiazole ring itself is somewhat electron-deficient, the presence of the electron-withdrawing carboxylate group at the 6-position further enhances the electrophilicity of the aromatic core, making SNAr at the 4-position a plausible transformation.

  • Nucleophile: Strong nucleophiles are required to attack the electron-deficient aromatic ring. Common nucleophiles include alkoxides, thiolates, and amines.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or THF are typically used to dissolve the reactants and stabilize the charged intermediate.

  • Temperature: The reaction often requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine) (1.5-2.0 equiv)

  • Polar aprotic solvent (e.g., DMSO or DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask, add this compound and the nucleophile.

  • Add the polar aprotic solvent.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion: A Gateway to Novel Chemical Space

This compound is a strategically designed building block that offers medicinal chemists a wealth of opportunities for rapid lead generation and optimization. Its three distinct functional handles allow for a modular and convergent approach to the synthesis of complex benzothiazole derivatives. The reliable and well-documented reactivity of the 2-bromo position in Suzuki-Miyaura and Buchwald-Hartwig reactions, coupled with the potential for further modification at the 4- and 6-positions, makes this compound an invaluable tool in the quest for novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile building block in their drug discovery programs.

References

Application Notes and Protocols for Suzuki Coupling of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzothiazoles and the Power of Suzuki Coupling

The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to precisely functionalize this privileged heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate represents a key building block, offering a reactive handle at the 2-position for the introduction of molecular diversity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in the pharmaceutical industry.[2] This guide provides a detailed examination of Suzuki coupling protocols tailored for this compound, offering insights into reaction optimization, detailed experimental procedures, and troubleshooting.

Understanding the Reaction: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for rational protocol design and troubleshooting.[3] The cycle comprises three key steps:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a palladium(0) complex. This is often the rate-determining step and involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate.[4]

  • Transmetalation: In this step, the organic moiety from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)_2 Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Key Parameters for Successful Coupling with this compound

The successful Suzuki coupling of this specific substrate hinges on the careful selection and optimization of several critical parameters. The electron-withdrawing nature of the ester and fluorine substituents can influence the reactivity of the C-Br bond, while the benzothiazole nitrogen can potentially coordinate to the palladium catalyst.[5]

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is paramount for achieving high catalytic activity and stability.

  • Palladium Precatalysts: While Pd(PPh₃)₄ has been traditionally used, modern, air-stable precatalysts such as Pd(dppf)Cl₂, Pd₂(dba)₃, and Buchwald-type precatalysts often offer superior performance, especially for challenging substrates.[4][6]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient or sterically hindered aryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective.[7] In some cases, particularly with coordinating heterocycles like benzothiazoles, a "ligand-free" approach where the substrate itself or the solvent acts as a ligand can be successful.[5]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation. The choice of base can significantly impact reaction rate and yield.

  • Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[7]

  • Base Strength and Solubility: The strength and solubility of the base are important considerations. For substrates with base-labile functional groups, such as the methyl ester in our target molecule, a milder base like potassium fluoride (KF) might be advantageous to prevent hydrolysis.[8]

Solvent System

The solvent must be capable of dissolving all reaction components and be stable at the required reaction temperature.

  • Typical Solvents: A mixture of an organic solvent and water is often employed. Common choices include 1,4-dioxane/water, toluene/water, and DMF. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Anhydrous Conditions: In cases where protodeboronation (hydrolysis of the boronic acid) is a significant side reaction, anhydrous conditions with a soluble base may be beneficial.[7]

Experimental Protocols

The following protocols are provided as robust starting points for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.

Protocol 1: General Conditions with a Phosphine Ligand

This protocol is a versatile starting point suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Ligand-Free Conditions

For certain substrates, particularly those with coordinating heterocycles, a ligand-free protocol can be highly effective and simplifies the reaction setup.[5]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd₂(dba)₃ (5-10 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add this compound (50 mg, 1.0 equiv), the arylboronic acid (1.1 equiv), Pd₂(dba)₃ (10 mol%), and Na₂CO₃ (2.0 equiv).[5]

  • Add 1,4-dioxane (6 mL) and water (3 mL).[5]

  • Bubble argon through the reaction mixture for 5 minutes.[5]

  • Heat the mixture at reflux for 4 hours under an argon atmosphere.[5]

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by column chromatography.

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand (if applicable) A->B C Add Degassed Solvent B->C D Inert Atmosphere Purge C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Aqueous Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I

Figure 2: A general workflow for a Suzuki-Miyaura coupling experiment, from reaction setup to product purification.

Data Presentation: Expected Outcomes and Optimization

The following table provides a hypothetical summary of reaction conditions and expected yields for the Suzuki coupling of this compound with a representative arylboronic acid. These values are based on literature precedents for similar substrates and serve as a guide for optimization.[5]

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O8012< 10
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane/H₂O100885-95
3Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)DMF110670-85
4Pd₂(dba)₃ (10)NoneNa₂CO₃ (2)Dioxane/H₂OReflux475-90

*Yields are estimations and will vary depending on the specific boronic acid used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Use a fresh batch of catalyst or a more robust precatalyst.- Ensure thorough degassing of solvents and the reaction mixture.[7]- Screen alternative solvents or increase the reaction temperature.
Protodeboronation - Presence of excess water- Harsh basic conditions- Use anhydrous solvents and reagents.- Switch to a milder base such as KF.[8]- Use a more stable boronic ester (e.g., pinacol ester).[7]
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Ensure the reaction is maintained under a strict inert atmosphere.[7]- Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.
Ester Hydrolysis - Strong base- Prolonged reaction at high temperature- Use a milder base (e.g., K₂CO₃ or KF).- Reduce reaction time and/or temperature.
Dehalogenation - Presence of a hydride source (e.g., from solvent or base)- Use high-purity, anhydrous solvents.- Consider a different base or ligand system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. A systematic approach to the selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this powerful transformation in their drug discovery and development endeavors, enabling the synthesis of novel benzothiazole derivatives for biological evaluation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial linkages.[1][2] Its broad substrate scope and tolerance for various functional groups have made it an indispensable tool for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate, a key intermediate in the synthesis of diverse bioactive molecules. The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, and the ability to introduce a variety of amine functionalities at the 2-position opens up a rich chemical space for the development of novel therapeutic agents. The presence of both a fluoro substituent and a methyl ester on the benzothiazole ring necessitates careful consideration of reaction conditions to ensure high yields and selectivity, while avoiding potential side reactions. These application notes are intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this important transformation.

Reaction Overview: Mechanistic Insights and Component Selection

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent is critical for a successful transformation, especially with a sterically hindered and electronically demanding substrate such as this.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below.[1][3] The cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, which is generated in situ from a palladium precatalyst. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired N-aryl benzothiazole and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Amination Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition PdII_complex L-Pd(II)(Ar)(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_amine_complex [L-Pd(II)(Ar)(H-Amine)]+Br- Amine_Coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amido_complex L-Pd(II)(Ar)(Amine) Deprotonation->PdII_amido_complex Base_H Base-H+ Deprotonation->Base_H Reduct_Elim Reductive Elimination Reduct_Elim->Pd0 Product Ar-Amine (Product) Reduct_Elim->Product Aryl_Bromide Ar-Br Aryl_Bromide->OxAdd Amine Amine-H Amine->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Component Selection Rationale

ComponentRecommended ChoiceRationale
Palladium Precatalyst XPhos Pd G3Third-generation Buchwald precatalysts are air- and moisture-stable, ensuring reproducible generation of the active Pd(0) species.[4] The XPhos ligand is a bulky, electron-rich biaryl phosphine that has demonstrated high efficacy for the amination of challenging heteroaryl halides.[5]
Ligand XPhos (as part of the precatalyst)Bulky and electron-rich ligands like XPhos facilitate both the oxidative addition and the crucial reductive elimination steps, which can be rate-limiting.[5] They also help to prevent catalyst decomposition and side reactions.
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)NaOtBu is a strong, non-nucleophilic base commonly used to deprotonate a wide range of amines. For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ can be a better choice to avoid side reactions such as ester hydrolysis.[6]
Solvent Toluene or 1,4-DioxaneAnhydrous, apolar aprotic solvents are crucial for the stability of the catalytic system. Toluene is a common choice, though 1,4-dioxane can sometimes offer better solubility for certain substrates and reagents.[3]
Temperature 80-110 °CThe reaction generally requires heating to overcome the activation barriers of the catalytic cycle. The optimal temperature will depend on the specific amine and chosen base.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions (e.g., temperature, reaction time, and choice of base) may be necessary for specific amines.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • XPhos Pd G3 (or another suitable palladium precatalyst)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Reaction Setup:

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), XPhos Pd G3 (0.01-0.05 equiv), and the chosen base (NaOtBu, 1.2-1.5 equiv, or Cs₂CO₃, 2.0 equiv).

  • Inerting the System: Seal the flask or tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Liquids: Under a positive pressure of the inert gas, add anhydrous toluene (or 1,4-dioxane) to achieve a substrate concentration of approximately 0.1-0.2 M. Then, add the amine (1.1-1.5 equiv) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted Methyl 4-fluoro-2-aminobenzo[d]thiazole-6-carboxylate.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Disappearance of the aromatic proton signals of the starting amine and appearance of new signals corresponding to the N-substituted benzothiazole. The chemical shifts of the benzothiazole protons will be altered upon amination.
¹³C NMR Appearance of new carbon signals corresponding to the amine moiety and a shift in the chemical shifts of the benzothiazole carbons, particularly C2.
LC-MS A single major peak with the expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺.
HRMS Accurate mass measurement to confirm the elemental composition of the product.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the benzothiazole ring. The chemical shift may be influenced by the nature of the amine substituent.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anoxic conditions- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of a reliable precatalyst.- Ensure all glassware is oven-dried and the solvent is anhydrous. Thoroughly degas the solvent and maintain a positive inert gas pressure.- Screen alternative bases (e.g., K₃PO₄, LHMDS) and solvents (e.g., dioxane, THF).- Increase the reaction temperature in increments.
Formation of Hydrodehalogenated Byproduct - β-hydride elimination from the amine- Catalyst deactivation pathway- Use a bulkier ligand (e.g., BrettPhos) to disfavor β-hydride elimination.- Lower the reaction temperature if possible.- Ensure a sufficient excess of the amine is not used.
Ester Hydrolysis - Use of a strong base (NaOtBu) at elevated temperatures.- Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[6]- Reduce the reaction temperature and/or time.
Difficult Purification - Presence of residual catalyst, ligand, or ligand oxide.- Similar polarity of product and byproducts.- Ensure thorough filtration through Celite® post-reaction.- Employ a more specialized purification technique such as preparative HPLC or crystallization.- Optimize the column chromatography eluent system.

References

Synthesis of Bioactive Derivatives from Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel bioactive compounds derived from Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate. This advanced starting material offers a unique scaffold for the development of therapeutic agents, leveraging the privileged structure of the benzothiazole core, which is a common feature in a wide array of pharmacologically active molecules.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into synthetic strategies, experimental procedures, and the rationale behind these methodologies.

The benzothiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The strategic functionalization of the benzothiazole ring system allows for the fine-tuning of its pharmacological profile. The starting material, this compound, is particularly advantageous as it possesses three distinct points for chemical modification: the reactive 2-bromo position, ideal for carbon-carbon bond formation; the 6-methyl carboxylate group, which can be readily converted into a variety of functional groups; and the 4-fluoro substituent, which can enhance metabolic stability and binding affinity.

This guide will focus on a two-step synthetic sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the 2-position, followed by derivatization of the 6-carboxylate group. This approach allows for the creation of a diverse library of compounds with significant potential for biological evaluation.

I. Synthetic Strategy: A Modular Approach to Bioactive Benzothiazoles

The synthetic workflow is designed as a modular two-stage process, enabling the generation of a diverse library of compounds from a single, advanced intermediate.

Stage 1: Suzuki-Miyaura Cross-Coupling. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful and versatile reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the benzothiazole ring by coupling the 2-bromo starting material with various boronic acids or their esters.[3][4] The choice of the boronic acid is a critical determinant of the final compound's biological activity.

Stage 2: Carboxylate Derivatization. The second stage focuses on the modification of the methyl ester at the 6-position. This is typically achieved through hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation with a diverse selection of amines. Amide derivatives are prevalent in pharmaceuticals due to their favorable pharmacokinetic properties and ability to participate in hydrogen bonding with biological targets.

G cluster_stage1 Stage 1: C-C Bond Formation cluster_stage2 Stage 2: Amide Synthesis start This compound suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki intermediate Methyl 2-aryl-4-fluorobenzo[d]thiazole-6-carboxylate suzuki->intermediate hydrolysis Ester Hydrolysis (LiOH or NaOH) intermediate->hydrolysis acid 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxylic acid hydrolysis->acid amidation Amide Coupling (Coupling Agent, Amine) acid->amidation product Bioactive 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxamide Derivatives amidation->product

Figure 1: A two-stage synthetic workflow for generating bioactive benzothiazole derivatives.

II. Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of bioactive benzothiazole derivatives.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for the synthesis of Methyl 2-aryl-4-fluorobenzo[d]thiazole-6-carboxylates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 2-aryl-4-fluorobenzo[d]thiazole-6-carboxylate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high efficiency and functional group tolerance.[5]

  • Base: Sodium carbonate is a commonly used base that is effective in activating the boronic acid for transmetalation.[3]

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, as it facilitates the dissolution of both organic and inorganic reagents.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-aryl-4-fluorobenzo[d]thiazole-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 equivalents)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Methyl 2-aryl-4-fluorobenzo[d]thiazole-6-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

  • Add LiOH or NaOH (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxylic acid.

  • If a precipitate does not form, extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

  • The crude carboxylic acid is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization.

Protocol 3: Amide Bond Formation

This protocol describes the synthesis of bioactive 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxamide derivatives.

Materials:

  • 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxylic acid

  • Desired amine (1.1 equivalents)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Add the coupling reagent (PyBOP or HATU, 1.2 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final bioactive 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity analysis by HPLC.

Causality Behind Experimental Choices:

  • Coupling Reagents: PyBOP and HATU are highly efficient and widely used coupling reagents that minimize side reactions and racemization, particularly important when coupling with chiral amines.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

III. Data Presentation: A Library of Potential Bioactive Derivatives

The following table illustrates a selection of commercially available arylboronic acids that can be employed in the Suzuki-Miyaura coupling reaction, along with the potential biological activities of the resulting benzothiazole derivatives based on existing literature.

Arylboronic AcidResulting 2-Aryl SubstituentPotential Biological Activity
Phenylboronic acidPhenylGeneral scaffold for various activities
4-Methoxyphenylboronic acid4-MethoxyphenylAnticancer, Antimicrobial[1]
4-Fluorophenylboronic acid4-FluorophenylEnhanced metabolic stability, potential for improved binding
3,4-Dichlorophenylboronic acid3,4-DichlorophenylAntimicrobial, Antiproliferative[6]
Pyridine-3-boronic acidPyridin-3-ylKinase inhibition, CNS activity[7]
Thiophene-2-boronic acidThiophen-2-ylAntimicrobial, Anti-inflammatory

IV. Visualization of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Transmetalation Transmetalation Pd(II)\nComplex->Transmetalation Ar'-B(OR)2 Base Di-aryl\nPd(II)\nComplex Di-aryl Pd(II) Complex Transmetalation->Di-aryl\nPd(II)\nComplex Reductive\nElimination Reductive Elimination Di-aryl\nPd(II)\nComplex->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

V. Conclusion

The synthetic pathways and detailed protocols presented in this guide offer a robust and versatile platform for the generation of novel, bioactive benzothiazole derivatives from this compound. By employing a modular approach that combines the Suzuki-Miyaura cross-coupling with subsequent amide bond formation, researchers can efficiently create a diverse library of compounds for screening in various therapeutic areas. The provided methodologies are grounded in established chemical principles and are designed to be readily adaptable to a wide range of substrates, thereby empowering the discovery of next-generation therapeutic agents.

VI. References

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Journal of the Serbian Chemical Society.

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. --INVALID-LINK--

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. --INVALID-LINK--

  • Several examples of biological activities of benzothiazole compounds. ResearchGate.

  • Suzuki cross-coupling reaction. YouTube. --INVALID-LINK--

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. --INVALID-LINK--

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. --INVALID-LINK--

  • Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Pharmaceutical Sciences and Research.

  • Biologically active compounds having 2-arylbenzothiazole scaffold. ResearchGate.

  • This compound. Doron Scientific. --INVALID-LINK--

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate.

  • Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.

  • The hydrolysis of 2-bromo-2-methylpropane. ResearchGate.

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. NIH. --INVALID-LINK--

  • This compound | CAS:924287-65-0. Ark Pharma Scientific Limited. --INVALID-LINK--

References

Application Notes and Protocols: Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds, including numerous kinase inhibitors.[2] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of pharmacophoric elements that interact with the ATP-binding site of kinases.[3]

This application note focuses on the strategic application of a highly functionalized benzothiazole derivative, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate , as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The strategic placement of three distinct functional groups—a bromo group at the 2-position, a fluoro group at the 4-position, and a methyl ester at the 6-position—offers a rich platform for combinatorial library synthesis and the exploration of structure-activity relationships (SAR).

Strategic Importance of Functional Groups

The utility of this compound in kinase inhibitor synthesis stems from the orthogonal reactivity of its functional groups:

  • 2-Bromo Group: This position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents, which are crucial for targeting the hinge region of the kinase ATP-binding site.

  • 4-Fluoro Group: The electron-withdrawing nature of the benzothiazole ring system activates the 4-fluoro group for nucleophilic aromatic substitution (SNAr). This enables the introduction of various nucleophiles, such as amines, to further elaborate the scaffold and explore additional binding interactions within the kinase domain.

  • 6-Methyl Carboxylate Group: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation.[6] This is a common strategy for introducing solubilizing groups or moieties that can form hydrogen bonds with the ribose portion of the ATP binding pocket.

The combination of these functional groups allows for a modular and divergent synthetic approach to a diverse range of kinase inhibitor scaffolds.

Synthetic Workflow for a Representative Kinase Inhibitor

To illustrate the utility of this compound, we present a detailed synthetic protocol for a hypothetical, yet representative, kinase inhibitor targeting a generic tyrosine kinase. The proposed synthesis involves a sequential functionalization of the benzothiazole core, beginning with a Suzuki-Miyaura coupling at the 2-position, followed by hydrolysis of the methyl ester and subsequent amide bond formation.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B Step 1 C Methyl 2-aryl-4-fluorobenzo[d]thiazole-6-carboxylate B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D Step 2 E 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxylic Acid D->E F Amide Coupling (Amine, Coupling Reagent, Base) E->F Step 3 G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for a representative kinase inhibitor.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the starting material with a representative arylboronic acid. The conditions are adapted from established procedures for Suzuki couplings on related heterocyclic systems.[4][7]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-aryl-4-fluorobenzo[d]thiazole-6-carboxylate.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaromatic halides.[7]

  • Base: Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions.[7]

  • Solvent: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[4]

Table 1: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
14-Methoxyphenylboronic acidMethyl 4-fluoro-2-(4-methoxyphenyl)benzo[d]thiazole-6-carboxylate85-95
2Pyridine-3-boronic acidMethyl 4-fluoro-2-(pyridin-3-yl)benzo[d]thiazole-6-carboxylate70-80
33,5-Dimethylphenylboronic acidMethyl 2-(3,5-dimethylphenyl)-4-fluorobenzo[d]thiazole-6-carboxylate80-90

Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Step 2: Ester Hydrolysis

This step involves the saponification of the methyl ester to the corresponding carboxylic acid, which is a crucial intermediate for the subsequent amide coupling.

Reaction Scheme:

Materials:

  • Methyl 2-aryl-4-fluorobenzo[d]thiazole-6-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the Methyl 2-aryl-4-fluorobenzo[d]thiazole-6-carboxylate (1.0 equiv) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 equiv) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxylic acid.

Rationale for Experimental Choices:

  • Base: Lithium hydroxide is a commonly used reagent for the mild hydrolysis of esters.

  • Solvent: The THF/water mixture ensures the solubility of both the ester and the hydroxide salt.

Step 3: Amide Coupling

The final step in this illustrative synthesis is the formation of an amide bond between the carboxylic acid intermediate and a primary or secondary amine.

Reaction Scheme:

Materials:

  • 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxylic acid

  • Amine (e.g., morpholine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-Aryl-4-fluorobenzo[d]thiazole-6-carboxylic acid (1.0 equiv) in DMF, add the amine (1.1 equiv) and DIPEA (2.0 equiv).

  • Add PyBOP (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Rationale for Experimental Choices:

  • Coupling Reagent: PyBOP is an efficient and widely used coupling reagent that minimizes side reactions and racemization.[6]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for amide coupling reactions.

Table 2: Representative Amide Coupling Reactions

EntryAmineProductTypical Yield (%)
1Morpholine(2-Aryl-4-fluorobenzo[d]thiazol-6-yl)(morpholino)methanone80-90
2N-Methylpiperazine(2-Aryl-4-fluorobenzo[d]thiazol-6-yl)(4-methylpiperazin-1-yl)methanone75-85
3(S)-3-Hydroxypyrrolidine(2-Aryl-4-fluorobenzo[d]thiazol-6-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone70-80

Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategically positioned functional groups allow for a modular and efficient approach to constructing diverse libraries of potential drug candidates. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage this powerful scaffold in their kinase inhibitor discovery programs.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Substituted Benzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in oncology, neurodegenerative diseases, and infectious agents. The specific substitution pattern of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate makes it a highly valuable intermediate for the synthesis of novel therapeutics and diagnostic agents. The strategic placement of the bromo, fluoro, and methyl carboxylate groups offers multiple points for further chemical elaboration, enabling the generation of diverse compound libraries for drug discovery.

This document provides a comprehensive guide to the scale-up synthesis of this key intermediate, focusing on a robust and scalable synthetic route. We will delve into the process chemistry, detailed experimental protocols, critical scale-up considerations, and in-process controls necessary for a safe, efficient, and reproducible manufacturing process.

Proposed Synthetic Pathway: A Multi-Step Approach

A thorough analysis of retrosynthetic possibilities, grounded in established chemical principles, has led to the design of a robust four-step synthetic sequence starting from the commercially available 2-Amino-4-fluorobenzoic acid. This pathway is designed for scalability, prioritizing the use of cost-effective reagents and manageable reaction conditions.

Synthetic_Pathway A 2-Amino-4-fluorobenzoic acid B Methyl 2-amino-4-fluorobenzoate A->B Step 1: Fischer Esterification C Methyl 2-amino-4-fluoro-5-thiocyanatobenzoate B->C Step 2: Electrophilic Thiocyanation D Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate C->D Step 3: Reductive Cyclization E This compound D->E Step 4: Sandmeyer Bromination

Caption: Proposed four-step synthesis of this compound.

Part 1: Process Chemistry and Scale-Up Considerations

Step 1: Fischer Esterification of 2-Amino-4-fluorobenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. The Fischer-Speier esterification is a classic and cost-effective method for this transformation.[1][2][3]

Reaction:

2-Amino-4-fluorobenzoic acid + Methanol (excess) --(H₂SO₄ catalyst, reflux)--> Methyl 2-amino-4-fluorobenzoate

Causality behind Experimental Choices:

  • Methanol as Solvent and Reagent: Using methanol in excess serves a dual purpose: it acts as the reacting alcohol and as the solvent, driving the equilibrium towards the product side.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong, inexpensive, and effective catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Scale-Up Considerations:

ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Mitigation Strategies and Rationale
Reagent Charging Sequential additionControlled addition of H₂SO₄ to methanol to manage exotherm.Prevents localized overheating and potential side reactions.
Heating Heating mantle/oil bathJacketed reactor with controlled heating fluid.Ensures uniform heating and prevents hot spots.
Reaction Monitoring TLC, LC-MSHPLC, in-situ IR spectroscopy.Provides real-time data on reaction completion, minimizing cycle time.
Work-up Liquid-liquid extractionReactor-based extraction and phase separation.Minimizes manual handling and solvent losses.
Isolation Evaporation, recrystallizationCrystallization in a filter dryer.Improves product purity and handling of large solid quantities.
Step 2: Electrophilic Thiocyanation

This step introduces the sulfur atom required for the benzothiazole ring. Electrophilic thiocyanation of the activated aromatic ring is a common strategy.[4][5][6][7]

Reaction:

Methyl 2-amino-4-fluorobenzoate + NH₄SCN + Br₂ --(Methanol)--> Methyl 2-amino-4-fluoro-5-thiocyanatobenzoate

Causality behind Experimental Choices:

  • In situ Generation of Thiocyanogen: Bromine oxidizes ammonium thiocyanate to form thiocyanogen ((SCN)₂), which is the active electrophile. This avoids the handling of unstable thiocyanogen.

  • Methanol as Solvent: Provides good solubility for the starting materials and reagents.

Scale-Up Considerations:

ParameterLaboratory ScalePilot/Production ScaleMitigation Strategies and Rationale
Reagent Handling Manual addition of bromineDosing pump for controlled bromine addition.Bromine is highly corrosive and toxic; a closed system is essential.
Temperature Control Ice bathChiller unit connected to the reactor jacket.The reaction is exothermic; precise temperature control is crucial for selectivity and safety.
Off-gas Management Fume hoodScrubber system to neutralize HBr and excess Br₂.Protects personnel and the environment from hazardous fumes.
Quenching Addition of sodium thiosulfate solutionControlled addition of quenching agent with temperature monitoring.Neutralizes unreacted bromine and prevents runaway reactions.
Step 3: Reductive Cyclization to form the 2-Aminobenzothiazole

The thiocyanate is reduced to a thiol in situ, which then undergoes intramolecular cyclization with the adjacent amino group to form the benzothiazole ring.

Reaction:

Methyl 2-amino-4-fluoro-5-thiocyanatobenzoate --(Reducing agent, e.g., Na₂S₂O₄)--> Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate

Causality behind Experimental Choices:

  • Sodium Dithionite (Na₂S₂O₄): A common and effective reducing agent for this type of transformation. It is relatively inexpensive and easy to handle.

Scale-Up Considerations:

ParameterLaboratory ScalePilot/Production ScaleMitigation Strategies and Rationale
Reagent Addition Solid additionControlled addition of solid or a solution of the reducing agent.Manages the exotherm and ensures a smooth reaction profile.
Atmosphere AirInert atmosphere (Nitrogen)Prevents aerial oxidation of the intermediate thiol.
Product Isolation FiltrationCentrifugation and drying in a filter dryer.Efficiently separates the solid product from the reaction mixture.
Step 4: Sandmeyer Bromination

The final step is the conversion of the 2-amino group to a bromo group via a Sandmeyer reaction. This is a powerful and widely used method for introducing halogens onto an aromatic ring.[8][9][10]

Reaction:

  • Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate + NaNO₂ + HBr --(0-5 °C)--> Diazonium salt intermediate

  • Diazonium salt intermediate + CuBr --> this compound

Causality behind Experimental Choices:

  • Diazotization at Low Temperature: The formation of the diazonium salt is conducted at 0-5 °C to prevent its decomposition.[11][12][13]

  • Copper(I) Bromide (CuBr) Catalyst: CuBr is the classic catalyst for the Sandmeyer bromination, facilitating the radical-nucleophilic aromatic substitution.

Scale-Up Considerations:

ParameterLaboratory ScalePilot/Production ScaleMitigation Strategies and Rationale
Diazotization Temperature Ice bathBrine cooling system for the reactor.CRITICAL: Diazonium salts are thermally unstable and can decompose explosively. Strict temperature control is paramount.[11][12]
NaNO₂ Addition Slow solid additionSlow addition of a pre-cooled aqueous solution of NaNO₂.Prevents localized high concentrations of nitrous acid and exotherms.[12]
Gas Evolution Open to fume hoodReactor equipped with a pressure relief system and off-gas treatment.The reaction releases nitrogen gas; proper venting is essential.
Quenching of Diazonium Not always performedAddition of a quenching agent (e.g., sulfamic acid) to destroy excess nitrous acid.A key safety step to prevent uncontrolled decomposition.[11]
Catalyst Addition Addition of solid CuBrAddition of a slurry of CuBr.Ensures good dispersion of the catalyst.
Thermal Hazard Minimal on small scaleHIGH RISK: The Sandmeyer reaction is exothermic. A thorough thermal hazard assessment (e.g., using DSC) is mandatory before scale-up.[14]Identifies the potential for a runaway reaction and informs the design of cooling systems.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-4-fluorobenzoate
  • Reactor Setup: Charge a suitably sized reactor with methanol (10 volumes relative to the starting material).

  • Reagent Charging: Add 2-Amino-4-fluorobenzoic acid (1.0 eq) to the methanol with stirring.

  • Catalyst Addition: Cool the mixture to 10-15 °C and slowly add concentrated sulfuric acid (0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by HPLC until the starting material is <1%.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to approximately half the volume. Add the concentrate to a mixture of water (10 volumes) and ethyl acetate (10 volumes).

  • Neutralization: Adjust the pH of the aqueous layer to 7-8 with a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine (5 volumes), and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the crude product. Purify by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Protocol 2: Synthesis of this compound (Steps 2-4)

Experimental_Workflow cluster_0 Step 2: Thiocyanation cluster_1 Step 3: Reductive Cyclization cluster_2 Step 4: Sandmeyer Bromination A Dissolve Methyl 2-amino-4-fluorobenzoate and NH4SCN in Methanol B Cool to 0-5 °C A->B C Slowly add Bromine solution B->C D Stir at 0-5 °C for 2-3 hours C->D E Quench with Na2S2O3 solution D->E F Isolate crude thiocyanate E->F G Suspend crude thiocyanate in aqueous ethanol F->G H Add Na2S2O4 portion-wise G->H I Heat to 50-60 °C for 1-2 hours H->I J Cool and isolate crude 2-aminobenzothiazole I->J K Suspend 2-aminobenzothiazole in aqueous HBr J->K L Cool to 0-5 °C K->L M Add NaNO2 solution dropwise L->M N Stir for 30 min to form diazonium salt M->N O Add diazonium salt solution to a slurry of CuBr in HBr at 60-70 °C N->O P Stir until N2 evolution ceases O->P Q Cool, extract with Ethyl Acetate, purify by column chromatography or recrystallization P->Q

Caption: Experimental workflow for the synthesis of the final product.

Part 3: Analytical Methods and In-Process Controls

Robust analytical methods are essential for ensuring the quality and consistency of each step in the synthesis.

StageAnalytical MethodParameter MonitoredAcceptance Criteria
Step 1 HPLCConversion of starting material<1% remaining
Step 2 HPLCFormation of thiocyanate product>95% conversion
Step 3 HPLCFormation of 2-aminobenzothiazole>95% conversion
Step 4 HPLCFormation of final product>98% purity
Final Product ¹H NMR, ¹³C NMR, MS, Elemental AnalysisStructure confirmation and purityConforms to reference spectra and elemental composition

Part 4: Safety Assessment and Waste Management

Safety is paramount in any chemical synthesis, especially during scale-up.

  • Bromine Handling: Bromine is highly toxic and corrosive. All operations involving bromine must be conducted in a well-ventilated area, preferably in a closed system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a respirator.

  • Diazonium Salt Stability: As previously emphasized, diazonium salts are potentially explosive. Strict adherence to low-temperature conditions is mandatory.[11][12][13] Emergency quenching solutions (e.g., sulfamic acid) should be readily available.

  • Thermal Hazard Analysis: A comprehensive thermal hazard assessment, including Differential Scanning Calorimetry (DSC) of the reaction mixtures, is crucial before proceeding with the scale-up of the Sandmeyer reaction.[14] This will determine the onset temperature of decomposition and the energy released.

Waste Management:

The synthesis generates various waste streams that must be managed responsibly.[15][16][17][18][19]

Waste StreamCompositionRecommended Disposal Method
Aqueous from Step 1 & 4 Acidic/basic salts, residual organicsNeutralization followed by treatment in a wastewater treatment plant.
Bromine Scrubber Effluent Hypobromite/bromide saltsTreatment with a reducing agent (e.g., sodium bisulfite) before disposal.
Copper-containing waste Copper salts from Step 4Segregation and treatment for heavy metal removal.
Organic Solvents Methanol, Ethyl Acetate, HeptaneDistillation and recovery for reuse where possible, otherwise incineration.

Conclusion

The provided synthetic route and scale-up considerations offer a comprehensive framework for the safe and efficient production of this compound. By understanding the underlying process chemistry, implementing robust in-process controls, and prioritizing safety, researchers and drug development professionals can successfully transition this synthesis from the laboratory to a larger scale, thereby facilitating the advancement of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzothiazole Functionalization

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] Consequently, the development of efficient and versatile methods for the synthesis and functionalization of substituted benzothiazoles is of paramount importance.[4][5]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][6][7] These reactions have revolutionized the way complex molecules are assembled, providing access to a vast chemical space for drug discovery and materials science.[4][6] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with substituted benzothiazoles, offering detailed protocols, mechanistic insights, and expert advice to empower researchers in their synthetic endeavors.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[8][9] This reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex.[8]

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][10] The palladium(0) catalyst first undergoes oxidative addition with the benzothiazole halide. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[8][10]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Benzothiazole) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Ar-R (Functionalized Benzothiazole) Reductive Elimination->Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Protocol: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Arylboronic Acids

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-amino-6-bromobenzothiazole with various arylboronic acids, a reaction that yields potent urease inhibitors and nitric oxide scavengers.[2]

Materials:

  • 2-Amino-6-bromobenzothiazole

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried round-bottom flask, add 2-amino-6-bromobenzothiazole (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).[2]

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., toluene/water 4:1).[2]

  • Heat the reaction mixture to reflux (e.g., 95 °C) and stir vigorously.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki Coupling of 2-Amino-6-bromobenzothiazole

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O9531Moderate[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMFReflux-64[2]
3Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9531High[2]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals.[11][12][13] This reaction allows for the coupling of amines with aryl halides or triflates.[12]

Mechanistic Insights: The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) complex.[13] The resulting palladium(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium-amido complex. Finally, reductive elimination yields the desired arylamine product and regenerates the Pd(0) catalyst.[13]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Benzothiazole) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination HNR2, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-NR2 (Aminated Benzothiazole) Reductive_Elimination->Coupled_Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Protocol: General Procedure for Amination of Halo-benzothiazoles

This protocol outlines a general procedure for the Buchwald-Hartwig amination of halo-benzothiazoles. The choice of base is a critical parameter for a successful reaction.[11]

Materials:

  • Halo-benzothiazole (e.g., 2-chlorobenzothiazole, 6-bromobenzothiazole)

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, tBuBrettPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and the ligand to an oven-dried Schlenk tube.

  • Add the halo-benzothiazole (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary: Base Selection for Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-ChlorobenzothiazoleMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100High[11]
6-BromobenzothiazoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110Good[11]
BromoimidazolePrimary AminePd precatalyst / tBuBrettPhosK₂CO₃THF80Excellent[14]

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[15] It employs a palladium catalyst and a copper co-catalyst.[15]

Mechanistic Insights: A Dual Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles.[16] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[16]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Benzothiazole) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Coupled_Product Ar-C≡CR (Alkynylated Benzothiazole) Ar-Pd(II)-C≡CR(L2)->Coupled_Product Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Activation Cu-C≡CR->Ar-Pd(II)-X(L2) Terminal_Alkyne H-C≡CR, Base Terminal_Alkyne->Cu-C≡CR

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Application Protocol: Sonogashira Coupling of 4-Bromo-2,1,3-benzothiadiazole Derivatives

This protocol provides a generalized procedure for the Sonogashira coupling of bromo-benzothiadiazole derivatives with terminal alkynes.[16]

Materials:

  • 4-Bromo-2,1,3-benzothiadiazole derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the bromo-benzothiadiazole derivative, palladium catalyst, and copper(I) iodide.[16]

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[16]

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[16]

  • Monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.[16]

  • Wash the mixture with water or saturated aqueous ammonium chloride.[16]

  • Dry the organic layer, filter, and concentrate under reduced pressure.[16]

  • Purify the crude product by column chromatography on silica gel.[16]

Data Summary: Sonogashira Coupling of Bromo-benzothiadiazoles

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRTHigh[16][17]
21-HexynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF60Good[16][17]
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene80High[16][17]

IV. Heck Reaction: Vinylation of Benzothiazoles

The Heck reaction, or Mizoroki-Heck reaction, is the chemical reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[18][19]

Mechanistic Insights: The Catalytic Cycle

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[18] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base, which regenerates the Pd(0) catalyst.[20]

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Benzothiazole) Oxidative_Addition->Ar-Pd(II)-X(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-X(L2)->Migratory_Insertion Alkene Intermediate_Complex Intermediate Complex Migratory_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Coupled_Product Ar-CH=CHR (Vinylated Benzothiazole) Beta_Hydride_Elimination->Coupled_Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta_Hydride_Elimination->H-Pd(II)-X(L2) Base_Regeneration Base H-Pd(II)-X(L2)->Base_Regeneration Base_Regeneration->Pd(0)L2 -HX

Caption: The catalytic cycle of the Heck reaction.

Application Protocol: Heck Reaction of 2-Halobenzothiazoles with Alkenes

This protocol provides a general method for the Heck reaction of 2-halobenzothiazoles with various alkenes.

Materials:

  • 2-Halobenzothiazole (e.g., 2-bromobenzothiazole)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃, 1,10-phenanthroline)[21]

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, NMP)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Combine the 2-halobenzothiazole (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), ligand (if required), and base (2.0 equiv.) in a Schlenk tube.

  • Add the degassed solvent.

  • Seal the tube and purge with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction by GC or TLC.

  • Upon completion, cool to room temperature and filter off the solids.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Summary: Heck Reaction with Benzothiazoles

Benzothiazole SubstrateAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromobenzothiazoleStyrenePd(OAc)₂ / PPh₃Et₃NDMF120Good[21]
Benzothiazole (C-H activation)AcrylatePd(OAc)₂ / 1,10-phenanthrolineK₂CO₃DMA110Efficient[21]
2-Iodobenzothiazolen-Butyl acrylatePdCl₂K₂CO₃NMP100High[19]

V. C-H Activation and Functionalization

Direct C-H bond activation has emerged as a highly attractive and powerful strategy for molecular construction, offering a more atom- and step-economical approach.[22] Palladium-catalyzed C-H functionalization allows for the direct coupling of C-H bonds in benzothiazoles with various partners, avoiding the need for pre-functionalized starting materials.[23][24]

A notable example is the palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and thiophenes or thiazoles.[1][23][25] This reaction is insensitive to air and moisture and demonstrates high functional group tolerance.[1][23]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For each reaction, it is recommended to perform a control experiment in the absence of the palladium catalyst to confirm its essential role. Additionally, monitoring the reaction progress by techniques such as TLC, GC-MS, or LC-MS provides real-time feedback on the reaction's success. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Here, we address common challenges, focusing on the identification and mitigation of side reactions that can compromise yield and purity. Our approach is rooted in mechanistic understanding to provide robust and reproducible solutions.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process starting from Methyl 4-amino-3-fluorobenzoate. The first step involves the formation of the 2-aminobenzothiazole core, followed by a Sandmeyer reaction to install the bromo group at the 2-position. Both steps are prone to specific side reactions that require careful control of reaction parameters.

Synthesis_Pathway Start Methyl 4-amino-3-fluorobenzoate Inter Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate Start->Inter Step 1 KSCN, Br₂ AcOH Diazonium In situ Diazonium Salt Inter->Diazonium Step 2a (Diazotization) NaNO₂, HBr (aq) 0-5 °C Product This compound Diazonium->Product Step 2b (Sandmeyer) CuBr 0-5 °C

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Part 1: Issues During Benzothiazole Ring Formation (Step 1)

Question 1: After synthesizing the 2-aminobenzothiazole intermediate, my crude product shows multiple spots on TLC, and NMR analysis indicates bromination on the aromatic ring. Why is this happening?

Answer: This is a classic case of a competing electrophilic aromatic substitution reaction. In the standard synthesis of 2-aminobenzothiazoles from anilines using potassium thiocyanate and bromine, the key cyclizing agent is thiocyanogen, (SCN)₂, which is formed in situ. However, you also have free bromine (Br₂) present in the reaction mixture.

Causality: The 2-amino group of the benzothiazole product is a strong activating group, making the fused benzene ring highly susceptible to electrophilic attack by the excess bromine.[1] This leads to the formation of one or more ring-brominated isomers, such as Methyl 2-amino-5-bromo-4-fluorobenzo[d]thiazole-6-carboxylate and/or the 7-bromo isomer.

Ring_Bromination Intermediate Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate (Product of Step 1) Desired Desired Intermediate (No further reaction) Intermediate->Desired Stops here under ideal conditions SideProduct Ring-Brominated Side Product(s) (e.g., 5-bromo, 7-bromo) Intermediate->SideProduct Competes with main reaction Br2 Br₂ (Excess Reagent) Br2->Intermediate Electrophilic Aromatic Substitution

Caption: Competing pathways for the 2-amino intermediate.

Troubleshooting & Prevention:

  • Stoichiometry Control: Carefully control the stoichiometry of bromine. Use the minimum amount required for the oxidative cyclization to proceed to completion. An excess of even 10-20 mol% can lead to significant ring bromination.

  • Temperature Management: Keep the reaction temperature low during the bromine addition, typically below 10 °C.[2] This reduces the rate of the electrophilic substitution side reaction more than it affects the desired cyclization.

  • Alternative Reagents: Consider using N-Bromosuccinimide (NBS) as a milder source of electrophilic bromine, which can offer better control and selectivity.[1]

ParameterCondition Favoring Desired ProductCondition Favoring Ring Bromination
Bromine Stoich. 1.0 - 1.1 equivalents> 1.2 equivalents
Temperature 0 - 10 °CRoom Temperature or higher
Solvent Choice Less polar solvents (e.g., Chloroform)Polar solvents (e.g., Acetic Acid)[1]

Table 1: Reaction conditions influencing the formation of ring-brominated side products.

Part 2: Issues During the Sandmeyer Reaction (Step 2)

Question 2: My final product is contaminated with a significant amount of a compound that has a mass consistent with the replacement of the bromo group with a hydroxyl group. What is this impurity?

Answer: You are observing the formation of Methyl 4-fluoro-2-hydroxybenzo[d]thiazole-6-carboxylate. This is the most common side product in Sandmeyer reactions and arises from the reaction of the intermediate diazonium salt with water.

Causality: Aryl diazonium salts are thermally unstable.[3][4] The C-N bond is labile, and the diazonium group (-N₂⁺) is an excellent leaving group (it leaves as dinitrogen gas, N₂). If the temperature of the reaction mixture rises, or if the diazonium salt is allowed to sit for too long before the addition of the copper(I) bromide catalyst, it will react with the aqueous solvent to form a phenol (or in this case, a 2-hydroxybenzothiazole).[5]

Troubleshooting & Prevention:

  • Strict Temperature Control: The diazotization and subsequent Sandmeyer reaction must be performed at low temperatures, typically between 0 °C and 5 °C .[5][6] Use an ice/salt bath to maintain this temperature range rigorously.

  • Immediate Use: The diazonium salt should be used immediately after its formation. Do not prepare it and store it. The Sandmeyer step (addition of CuBr) should follow directly after the diazotization is complete.

  • Acid Choice: Using a non-aqueous diazotization method, for example with tert-butyl nitrite in an organic solvent, can sometimes mitigate this issue, though it adds complexity to the procedure.

Question 3: During the reaction, the mixture developed a deep color, and I isolated a high molecular weight, colored impurity. What could this be?

Answer: This is very likely an azo compound, formed by a side reaction known as azo coupling.

Causality: The aryl diazonium salt is a potent electrophile. If there is any unreacted starting material (Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate) remaining after the diazotization step, the diazonium salt can attack this electron-rich amine. This electrophilic aromatic substitution reaction forms an azo bridge (-N=N-) between two benzothiazole units, creating a highly conjugated and thus intensely colored molecule.[5][6]

Troubleshooting & Prevention:

  • Ensure Complete Diazotization: Add the sodium nitrite solution slowly and ensure sufficient stirring time at 0-5 °C to allow all the starting amine to be converted to the diazonium salt before proceeding.

  • Stoichiometry of Nitrite: Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite to drive the diazotization to completion. However, a large excess should be avoided as it can lead to other side reactions.

  • pH Control: Maintain a strongly acidic environment, which protonates the remaining starting amine, deactivating it towards electrophilic attack.

Sandmeyer_Side_Reactions Diazonium Aryl Diazonium Salt Intermediate Product Desired 2-Bromo Product Diazonium->Product + CuBr (Sandmeyer Reaction) Phenol 2-Hydroxy Side Product Diazonium->Phenol + H₂O (High Temp) Azo Azo-Coupled Dimer Diazonium->Azo + Unreacted Amine (Incomplete Diazotization) Deamination Hydro-de-diazoniation Product Diazonium->Deamination + Reducing Agent/Solvent (e.g., H₃PO₂)

Caption: Key competing reaction pathways for the diazonium salt.

ParameterOptimal ConditionConsequence of DeviationResulting Side Product
Temperature 0 - 5 °C> 5 °C2-Hydroxybenzothiazole
NaNO₂ Stoich. ~1.1 equivalents< 1.0 equivalentAzo-coupled dimer
Reaction Time Use diazonium salt immediatelyDelayed addition of CuBr2-Hydroxybenzothiazole
Atmosphere Inert (N₂ or Argon)Presence of reducing impuritiesDeaminated product

Table 2: Critical parameters for minimizing side products in the Sandmeyer reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate
  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve Methyl 4-amino-3-fluorobenzoate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 2.5 eq) to the solution and stir for 30 minutes at room temperature.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution to pH 7-8 by the slow addition of concentrated ammonium hydroxide or a saturated sodium bicarbonate solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound
  • Setup: In a three-neck round-bottom flask, suspend the Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%, approx. 8-12 mL per gram of amine).

  • Cooling: Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction flask, keeping the temperature strictly below 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 20 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate beaker, dissolve copper(I) bromide (CuBr, 1.2 eq) in a small amount of 48% HBr. Cool this solution in an ice bath.

  • Addition: Add the cold diazonium salt solution slowly to the cold CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction: After the addition is complete, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the pure title compound.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Deficient Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with electron-deficient aryl bromides and encountering challenges in achieving optimal reaction outcomes. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven troubleshooting strategies to help you navigate the nuances of these powerful C-C bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an electron-deficient aryl bromide is giving a low yield. I thought these substrates were supposed to be more reactive. What's going on?

A: This is a common and excellent question. While it's true that the electron-withdrawing groups (EWGs) on the aryl bromide facilitate the initial, often rate-determining, oxidative addition step to the Pd(0) catalyst, this is only one part of the catalytic cycle.[1][2] For highly electron-deficient systems, the rate-determining step can shift to a subsequent stage, most commonly the transmetalation step.[3] The overall success of the reaction depends on the delicate balance of all steps in the catalytic cycle. A sluggish transmetalation or competing side reactions can lead to low yields despite rapid oxidative addition.

Q2: What are the most critical parameters I should focus on when optimizing the reaction for an electron-deficient aryl bromide?

A: For these specific substrates, the key is to create conditions that favor the transmetalation step without promoting side reactions. The most impactful parameters to investigate are:

  • Choice of Base: The base is not just a stoichiometric reagent; it is crucial for activating the boronic acid to facilitate transmetalation. Its strength and solubility are paramount.[4]

  • Ligand Selection: The ligand controls the steric and electronic properties of the palladium center, influencing the rates of all catalytic steps.[5] Electron-rich, bulky ligands are often required.

  • Solvent System: The solvent must dissolve all components, particularly the base and the boronate species, to enable efficient reaction.[4]

  • Exclusion of Oxygen: Rigorous degassing is non-negotiable. Oxygen can deactivate the Pd(0) catalyst and promote undesirable homocoupling of the boronic acid.[1][4]

Q3: How does the choice of boronic acid versus a boronic ester affect the reaction with my electron-deficient aryl bromide?

A: Boronic acids are generally more reactive and have a higher atom economy than their ester counterparts.[2] However, they are also more susceptible to decomposition pathways like protodeboronation, especially under harsh basic conditions.[2] Boronic esters (e.g., pinacol esters) are more stable and can be a better choice if you suspect your boronic acid is degrading during the reaction. While some studies have shown that both electron-deficient and electron-rich esters can lead to increased transmetalation rates compared to the parent boronic acid, the choice is highly substrate-dependent.

Troubleshooting Guide: Addressing Specific Issues

This section provides in-depth solutions to common problems encountered during the Suzuki coupling of electron-deficient aryl bromides.

Problem Area: Low or No Product Conversion
Q: My reaction has stalled with significant starting material remaining. I'm using Pd(PPh₃)₄. Could the catalyst be the problem?

A: Yes, the catalyst system is a likely culprit. While Pd(PPh₃)₄ is a classic catalyst, it can be ineffective for challenging couplings.[6] The issue often lies with the ligand. For electron-deficient aryl bromides, you need a ligand that not only promotes oxidative addition but also accelerates the subsequent, potentially slow, transmetalation and reductive elimination steps.

Solution:

  • Switch to Bulky, Electron-Rich Ligands: Modern dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are designed for challenging couplings.[7] They increase the electron density on the palladium center, which promotes the key steps of the catalytic cycle.

  • Rationale: The steric bulk of these ligands favors the formation of a coordinatively unsaturated L-Pd(0) species, which is highly reactive in oxidative addition. The electron-donating nature of the ligand stabilizes the resulting Pd(II) intermediate and facilitates reductive elimination.[5]

LigandStructure (Representative)Key Features & Applications
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of aryl bromides, including electron-deficient and heteroaryl systems.[7]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExcellent for coupling weak nucleophiles and has shown efficacy in reactions with nitroarenes as electrophiles.[7][8]
JohnPhos (2-Biphenyl)di-tert-butylphosphineEffective for couplings involving hindered substrates at room temperature with low catalyst loading.[7]
P(t-Bu)₃ Tri-tert-butylphosphineA very bulky and electron-rich monophosphine ligand that can be highly effective but is also air-sensitive.
Q: I'm using a standard inorganic base (e.g., Na₂CO₃, K₂CO₃) and getting poor conversion. What base should I try next?

A: For challenging couplings involving electron-deficient partners, the strength and solubility of the base are critical for driving the transmetalation step. Standard carbonate bases may not be effective enough.

Solution:

  • Use a Stronger Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[4] They are more basic and often more soluble in common organic solvents (especially with a small amount of water), leading to a higher concentration of the active boronate species.

  • Consider Fluoride Sources: In some cases, bases like potassium fluoride (KF) can be effective, particularly if your substrate is sensitive to strongly basic conditions that might cause decomposition or dehalogenation.[9][10]

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) diaryl_pd L₂Pd(II)(Ar¹)(Ar²) pd0->diaryl_pd Ar¹-Ar² pd_complex L₂Pd(II)(Ar¹)(X) pd_complex->pd0 Ar¹-X trans_intermediate [L₂Pd(II)(Ar¹)(O-B(OH)₂Ar²)]⁻ trans_intermediate->pd_complex Ar²-B(OH)₂ + Base oa_label Oxidative Addition trans_label Transmetalation (Often Rate-Limiting for e⁻-deficient Ar-Br) re_label Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Problem Area: Competing Side Reactions
Q: I'm observing a significant amount of a side product that appears to be my starting material without the bromine atom (dehalogenation). How can I prevent this?

A: Dehalogenation is a common side reaction with electron-deficient aryl halides.[9] It occurs when the Ar-Pd(II)-X intermediate is reduced, often by a hydride source in the reaction mixture, before it can undergo transmetalation.

Solution:

  • Use a Milder Base: Strong bases can sometimes promote pathways that lead to hydride formation. Switching from a very strong base to a milder one like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[9]

  • Optimize Solvent: The choice of solvent can influence the rate of dehalogenation. Experiment with different solvent systems (e.g., switching from THF to dioxane or toluene).

  • Ensure High-Purity Reagents: Impurities in solvents or reagents can act as hydride sources.

Q: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I stop it?

A: Homocoupling of boronic acids is almost always caused by the presence of oxygen.[1] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[4] These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.

Solution:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. You must thoroughly degas all solvents and the reaction mixture before heating.

  • Degassing Techniques:

    • Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the sealed reaction mixture to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing.[4]

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) for its entire duration.

Troubleshooting_Workflow start Reaction Failed: Low Yield or Byproducts check_sm Analysis Shows Mainly Starting Material? start->check_sm check_byproducts Analysis Shows Significant Byproducts? start->check_byproducts optimize_catalyst Optimize Catalyst System - Use Buchwald Ligand (e.g., SPhos) - Increase Catalyst Loading check_sm->optimize_catalyst Yes dehalogenation Dehalogenation Observed? check_byproducts->dehalogenation Yes optimize_base Optimize Base & Solvent - Use Stronger Base (K₃PO₄, Cs₂CO₃) - Ensure Proper Solvent System optimize_catalyst->optimize_base increase_temp Increase Reaction Temperature optimize_base->increase_temp homocoupling Homocoupling Observed? dehalogenation->homocoupling No solve_dehalogenation Use Milder Base (KF) Change Solvent dehalogenation->solve_dehalogenation Yes protodeboronation Protodeboronation Suspected? homocoupling->protodeboronation No solve_homocoupling Improve Degassing (Freeze-Pump-Thaw) Maintain Inert Atmosphere homocoupling->solve_homocoupling Yes solve_protodeboronation Use Anhydrous Conditions Use Boronic Ester protodeboronation->solve_protodeboronation Yes

Caption: A logical guide to diagnosing and solving common Suzuki coupling issues.

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling with an Electron-Deficient Aryl Bromide

This protocol provides a robust starting point. Optimization of temperature, concentration, and reagent stoichiometry may be necessary for your specific substrates.

Reagents & Materials:

  • Electron-Deficient Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene/Water 10:1)

  • Dry Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a fume hood, add the aryl bromide, arylboronic acid, base, palladium precatalyst, and ligand to a dry Schlenk flask.[6]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS. Check for the disappearance of the limiting starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water or brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

degradation pathways of fluorinated benzothiazoles in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fluorinated Benzothiazole Stability

A Guide to Investigating Degradation Pathways in Acidic & Basic Media

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with fluorinated benzothiazole derivatives. As a Senior Application Scientist, I've structured this resource to move beyond simple protocols and provide in-depth, field-proven insights into the stability of these critical compounds. Understanding how your molecule behaves under stress conditions is not just a regulatory hurdle; it's fundamental to developing a safe, stable, and effective therapeutic agent.[1][2][3]

Fluorinated benzothiazoles are a cornerstone of modern medicinal chemistry, prized for their unique biological activities and metabolic stability.[4][5] The incorporation of fluorine can dramatically alter a molecule's properties, including its pKa and susceptibility to degradation.[4][6] This guide will help you navigate the complexities of their degradation pathways, troubleshoot common experimental challenges, and design robust stability studies.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and degradation of fluorinated benzothiazoles.

Q1: Why are forced degradation studies essential for fluorinated benzothiazole drug candidates?

Forced degradation, or stress testing, is a mandatory requirement by regulatory bodies like the FDA and is outlined in ICH guidelines (e.g., Q1A).[1][2] These studies are critical for several reasons:

  • Pathway Elucidation: They help identify potential degradation products and establish the primary degradation pathways of the drug substance.[3][7]

  • Method Validation: They are crucial for developing and validating stability-indicating analytical methods (SIMs), ensuring the method can accurately separate the intact drug from its degradants.[8]

  • Formulation Development: Understanding the molecule's liabilities (e.g., sensitivity to pH) informs the development of a stable drug product formulation and helps define appropriate storage conditions.[1][3]

  • Intrinsic Stability: The studies reveal the inherent stability of the molecule, providing insights into its chemical behavior under various environmental conditions.[7]

Q2: How does the fluorine substituent generally affect the stability of the benzothiazole core?

The effect is multifaceted. The carbon-fluorine (C-F) bond is exceptionally strong (approx. 105.4 kcal/mol), which typically enhances the metabolic and thermal stability of the molecule compared to non-fluorinated analogues.[4] However, fluorine is also a highly electronegative, electron-withdrawing group. This property can influence the reactivity of the benzothiazole ring system in several ways:

  • Acidity/Basicity: Fluorine substitution can lower the pKa of nearby functional groups, making basic nitrogens in the thiazole ring less basic.[4] This can alter the site of protonation in acidic media.

  • Electrophilicity: The electron-withdrawing nature of fluorine can make adjacent carbon atoms more electrophilic and potentially more susceptible to nucleophilic attack, a key step in many degradation reactions.

  • Leaving Group Potential: While the C-F bond itself is strong, under specific electronic or enzymatic conditions, fluoride can act as a leaving group.[4]

Q3: What are the most common degradation pathways for a benzothiazole scaffold?

While the exact pathway is molecule-specific, common degradation transformations for the core benzothiazole structure include:

  • Hydroxylation: The addition of a hydroxyl group to the benzene or thiazole ring is a frequent transformation product, often observed in both biological and chemical degradation.[9][10]

  • Ring Opening: Cleavage of the thiazole ring is a primary degradation pathway, particularly under harsh hydrolytic (acidic or basic) conditions. This typically involves nucleophilic attack at the C2 carbon of the thiazole ring.

  • Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, forming sulfoxides or sulfones, especially under oxidative stress conditions.

Troubleshooting Guide: Hydrolytic Degradation Studies

This section is formatted to address specific problems you might encounter during your experiments.

Q: My fluorinated benzothiazole shows little to no degradation under standard acidic/basic conditions (e.g., 0.1 M HCl/NaOH at room temperature). What are my next steps?

A: This is a common scenario, as fluorinated benzothiazoles are often designed for high stability. The goal of forced degradation is to achieve some degradation (typically 5-20%) to reveal the primary degradants.[7] If you observe no degradation, the stability of the molecule is preventing the formation of these key impurities.

Causality & Solution: The activation energy required for hydrolysis is not being met. You need to apply more stringent conditions incrementally.

  • Increase Temperature: Elevate the temperature in 10-20°C increments (e.g., 40°C, 60°C, 80°C). Heat is the most common way to accelerate degradation reactions.

  • Increase Stressor Concentration: Move from 0.1 M to 1.0 M or even 5.0 M HCl or NaOH. A higher concentration of H+ or OH- ions increases the rate of acid- or base-catalyzed hydrolysis.[11]

  • Extend Exposure Time: Increase the study duration from 24 hours to 48, 72 hours, or even longer.

Self-Validation Check: Always run a control sample of the drug substance in the same solvent system without the stressor, heated to the same temperature. This confirms that the observed degradation is due to hydrolysis and not purely thermal stress.

Q: I'm observing a complex mixture of degradation products and can't determine the primary pathway. How can I simplify this?

A: A complex profile suggests that either secondary degradation is occurring (primary degradants are breaking down further) or multiple degradation pathways are competing.

Causality & Solution: The stress conditions are too harsh, leading to a cascade of reactions. The key is to identify the initial degradation products.

  • Conduct a Time-Course Study: Sample at multiple early time points (e.g., 2, 4, 8, 12, 24 hours). Plot the formation of each degradant over time. The product(s) that appear first and then potentially decrease as others form are likely the primary degradants.

  • Reduce Stress Severity: Use milder conditions (lower temperature or lower molarity of acid/base) that produce a lower total amount of degradation (e.g., 5-10%). This often simplifies the chromatogram by reducing the formation of secondary and tertiary degradants.

  • Utilize LC-MS/MS: High-resolution mass spectrometry is essential. Use MS/MS to fragment the parent ion and the degradant ions. Comparing the fragmentation patterns can help you identify which parts of the molecule have changed, allowing you to piece together the degradation pathway.[12]

Q: My mass balance is below 90%. Where is the rest of my compound?

A: Poor mass balance is a critical issue that suggests your analytical method is not "seeing" all the components. The sum of the assay value of the parent drug and the levels of all impurities should ideally be between 95-105%.

Causality & Solution: The degradants may have properties that make them difficult to detect or quantify.

  • Chromatographic Issues: Degradation products could be highly polar and eluting in the solvent front, or non-polar and retained on the column indefinitely. Run a steep gradient method to ensure all components are eluted.

  • Lack of a Chromophore: If the degradation pathway involves the destruction of the UV-absorbing part of the molecule, the degradant will be invisible to a UV detector. This is where a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is invaluable.

  • Formation of Volatiles: Ring-opening or other fragmentation reactions could produce small, volatile molecules that are lost from the sample solution.

  • Precipitation: The degradant may be insoluble in the reaction medium. Visually inspect your samples for any precipitate. If observed, dissolve the sample in a stronger solvent (like DMSO) before analysis.

Experimental Protocols & Data

Forced Degradation Stress Conditions

The following table provides typical starting conditions for forced degradation studies as recommended by industry practice and regulatory guidance.[1][2][7] Conditions should be adjusted to achieve the target degradation of 5-20%.

Stress ConditionReagent/ConditionTypical DurationTemperature
Acid Hydrolysis 0.1 M - 1 M HCl24 - 72 hoursRT to 80°C
Base Hydrolysis 0.1 M - 1 M NaOH24 - 72 hoursRT to 80°C
Oxidation 3% - 30% H₂O₂24 hoursRT
Thermal Stress Dry Heat48 hours80°C (or 20°C above accelerated)
Photostability ICH Option 1 or 2As per guidelineControlled
Protocol 1: Acid-Catalyzed Hydrolysis Study
  • Preparation: Prepare a stock solution of your fluorinated benzothiazole at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Sample: Add 1 mL of the stock solution to a vial. Add 1 mL of 2 M HCl to achieve a final concentration of 0.5 mg/mL in 1 M HCl.

  • Control Sample: Add 1 mL of the stock solution to a vial. Add 1 mL of water.

  • Incubation: Place both vials in a heating block set to 60°C.

  • Time Points: At t = 0, 4, 8, and 24 hours, withdraw 100 µL from each vial.

  • Quenching: Immediately neutralize the aliquot from the stressed sample by adding 100 µL of 2 M NaOH. Add 100 µL of water to the control aliquot.

  • Dilution: Dilute the quenched samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Base-Catalyzed Hydrolysis Study
  • Preparation: Prepare a stock solution of your fluorinated benzothiazole at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Sample: Add 1 mL of the stock solution to a vial. Add 1 mL of 2 M NaOH to achieve a final concentration of 0.5 mg/mL in 1 M NaOH.

  • Control Sample: Add 1 mL of the stock solution to a vial. Add 1 mL of water.

  • Incubation: Place both vials in a heating block set to 60°C.

  • Time Points: At t = 0, 4, 8, and 24 hours, withdraw 100 µL from each vial.

  • Quenching: Immediately neutralize the aliquot from the stressed sample by adding 100 µL of 2 M HCl. Add 100 µL of water to the control aliquot.

  • Dilution: Dilute the quenched samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze by a validated stability-indicating HPLC-UV/MS method.

Visualizing Degradation Pathways & Workflows

The following diagrams illustrate the general workflow for a degradation study and plausible hydrolytic pathways for a generic fluorinated benzothiazole.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (DS) Solution Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) DS->Acid Expose Base Base Hydrolysis (e.g., 1M NaOH, 60°C) DS->Base Expose Control Control (No Stressor, 60°C) DS->Control Expose Quench Neutralize & Dilute Samples Acid->Quench Sample at Time Points Base->Quench Sample at Time Points Control->Quench Sample at Time Points HPLC HPLC-UV/MS Analysis Quench->HPLC Data Data Interpretation (Mass Balance, Peak Purity) HPLC->Data

Caption: General workflow for a forced degradation study.

G parent Fluorinated Benzothiazole protonated Protonated Intermediate (N or S protonation) parent->protonated + H⁺ (Fast) attack Nucleophilic Attack by H₂O (at C2-position) protonated->attack + H₂O (Slow, RDS) intermediate Tetrahedral Intermediate attack->intermediate product Ring-Opened Product (e.g., Fluorinated aminothiophenol derivative) intermediate->product Ring Cleavage

Caption: Hypothetical pathway for acid-catalyzed hydrolysis.

G parent Fluorinated Benzothiazole attack Nucleophilic Attack by OH⁻ (at C2-position) parent->attack + OH⁻ (Slow, RDS) intermediate Meisenheimer-like Complex attack->intermediate product Ring-Opened Product or 2-Hydroxybenzothiazole Derivative intermediate->product Ring Cleavage or Substitution

Caption: Hypothetical pathway for base-catalyzed hydrolysis.

References

removing palladium catalyst from Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removing Palladium Catalyst from Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate Reaction Mixture

This technical support guide is designed for researchers, scientists, and drug development professionals to provide effective strategies for removing residual palladium catalysts from the reaction mixture of this compound. Achieving high purity is critical, as residual palladium can be toxic and interfere with subsequent synthetic steps or biological assays.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my benzothiazole product?

A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the FDA have stringent limits on the amount of residual palladium allowed in active pharmaceutical ingredients (APIs).[2] For drug development, minimizing palladium content is essential for safety and efficacy. Furthermore, residual palladium can catalyze unwanted side reactions in subsequent synthetic transformations.

Q2: What are the common forms of palladium residue I might encounter?

A2: Palladium residue can exist in several forms depending on the reaction conditions and workup. These include:

  • Homogeneous Palladium: Soluble palladium complexes, often featuring phosphine ligands, that are dissolved in the reaction mixture.[3]

  • Heterogeneous Palladium: Insoluble forms such as palladium on carbon (Pd/C) or palladium black.[4]

  • Colloidal Palladium: Very fine, suspended palladium particles that can be difficult to remove by simple filtration.[4][5]

Q3: What are the primary methods for palladium removal?

A3: The most common techniques involve filtration, the use of scavengers, chromatography, and crystallization.[1][6] The best method depends on the form of the palladium, the scale of the reaction, and the desired purity of the final product.

Q4: Can the benzothiazole core of my molecule interact with the removal agents?

A4: The benzothiazole moiety is a sulfur- and nitrogen-containing heterocycle. While generally stable, the lone pairs on these heteroatoms could potentially coordinate with certain metal scavengers. It is crucial to screen different removal methods to ensure they don't lead to product loss through non-specific binding.

Troubleshooting Guide

Issue 1: Black particles remain in the product after filtration.

This is a common issue when using heterogeneous catalysts like Pd/C. The fine particles can pass through standard filter paper.

Q: How can I improve my filtration to remove fine palladium particles?

A: A simple filtration is often insufficient.[4]

  • Use a Filter Aid: Employing a pad of Celite® or diatomaceous earth over your filter paper can effectively trap fine particles.[4][5][7]

  • Membrane Filtration: For very fine or colloidal particles, a PTFE micron filter (e.g., 1.0 micron) can be highly effective.[4]

  • Activated Carbon Treatment: Sometimes, the black color is due to colloidal palladium. Stirring the solution with activated carbon followed by filtration through Celite® can adsorb these colloids.[4]

Experimental Protocols

Protocol 1: Enhanced Filtration with Celite®

This protocol is a first-line approach for removing heterogeneous palladium catalysts.

  • Preparation: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel or a Büchner funnel fitted with filter paper.[5]

  • Pre-wetting: Pre-wet the Celite® pad with the solvent used in your reaction mixture.

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1][5]

  • Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of your product.[1][5]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.[1]

Issue 2: Product remains contaminated with palladium after workup and filtration.

This indicates the presence of soluble (homogeneous) palladium species.

Q: My product is still contaminated with palladium after standard workup. What should I try next?

A: When dealing with soluble palladium, you need a method that actively removes it from the solution. Metal scavengers are an excellent option.[8]

  • What are Palladium Scavengers? These are solid-supported materials, often silica or polymer-based, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[8][9][10]

  • How do they work? The scavenger is added to the solution containing the product and the palladium catalyst. The functional groups on the scavenger chelate the palladium, effectively trapping it on the solid support. The scavenger-palladium complex is then easily removed by filtration.[6]

Data on Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Loading (mmol/g)Common Targets
Silica-BasedThiol~1.3Pd, Pt, Rh, Ru, Cu
Polymer-Based (Macroporous)Tri-mercoptotriazine (TMT)VariesPd, Pt, Rh, Ru, Cu
Fibrous Material (e.g., Smopex®)VariesVariesPlatinum Group Metals (PGMs)

This table is a summary of commonly available scavenger types.[8][9][10] Efficacy can vary based on reaction conditions.

Protocol 2: Palladium Removal with a Thiol-Based Silica Scavenger
  • Scavenger Selection: Choose a thiol-based silica scavenger suitable for your solvent system.

  • Addition: Add the scavenger to your crude product solution (typically 3-10 equivalents relative to the moles of palladium used).[1]

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 1-18 hours. Optimization of time and temperature may be necessary.[6]

  • Filtration: Filter the mixture to remove the scavenger-palladium complex. A simple filtration is usually sufficient.[6]

  • Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.[6]

  • Analysis: Analyze the palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm removal.[11]

Issue 3: Product loss during purification.

Q: I'm losing a significant amount of my product during the palladium removal step. What could be the cause?

A: Product loss can occur due to adsorption onto the purification medium.

  • Adsorption to Scavengers/Carbon: Highly polar compounds can bind non-specifically to silica-based scavengers or activated carbon.[12]

    • Troubleshooting:

      • Ensure thorough washing of the scavenger or carbon with a suitable solvent after filtration.[12]

      • Consider using a different type of scavenger, such as a polymer-based one, which may have different adsorption properties.

      • Optimize the amount of scavenger used; a large excess may not be necessary and can increase non-specific binding.[12]

  • Co-precipitation during Crystallization: If using crystallization, the palladium species might be co-crystallizing with your product.

    • Troubleshooting:

      • Screen different solvent systems for crystallization.

      • Consider adding a chelating agent to the mother liquor to keep the palladium species solubilized.[11]

Alternative and Advanced Methods

  • Column Chromatography: Standard silica gel column chromatography can be effective for removing palladium residues, especially if the palladium complexes are polar and have a different retention factor (Rf) than your product.[5]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. The palladium impurities will ideally remain in the mother liquor.[11]

  • Liquid-Liquid Extraction: In some cases, palladium can be removed by extraction with an aqueous solution, sometimes containing a chelating agent like EDTA.[5]

Final Purity Analysis

It is crucial to quantify the residual palladium in your final product. While visual inspection can indicate the removal of heterogeneous catalysts, it cannot confirm the absence of soluble palladium.

  • ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): This is the gold standard for quantifying trace metals and is often required for pharmaceutical applications.[11]

  • Fluorescence-Based Assays: Rapid and less expensive methods for high-throughput screening of palladium levels are also available and can be useful during process optimization.[13][14]

References

Technical Support Center: Stability and Performance of Boronic Acids in Suzuki Coupling with Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist,

Welcome to our dedicated technical support center. As researchers and drug development professionals, we understand that the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis. However, its application in constructing complex molecules, such as substituted benzothiazoles, is not without challenges. The stability of the boronic acid partner, particularly under the requisite basic conditions, is a frequent and critical point of failure.

This guide is structured to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot effectively. We will delve into the common failure modes associated with boronic acid stability in the context of benzothiazole couplings and offer field-proven strategies to overcome them.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My Suzuki coupling of a heteroaryl boronic acid with 2-chlorobenzothiazole is resulting in a low yield, with my primary byproduct being the simple, uncoupled benzothiazole. What is the most likely cause?

A1: This is a classic symptom of protodeboronation (or protodeborylation), an undesired side reaction where the C–B bond of your boronic acid is cleaved and replaced by a C–H bond.[1] This process is particularly problematic for electron-deficient or heteroaryl boronic acids and is often accelerated by the very base required for the Suzuki coupling itself.[2][3][4] Essentially, your boronic acid is being destroyed faster than it can couple with the palladium catalyst.

Core Strategy: Accelerate the Productive Coupling to Outpace Decomposition.

  • Ligand Selection is Critical: The oxidative addition of palladium to an electron-deficient heteroaryl chloride like 2-chlorobenzothiazole can be slow. Using a standard ligand like PPh₃ may not be sufficient. We strongly recommend switching to a more electron-rich and sterically bulky phosphine ligand.

    • Recommended Ligands: SPhos, XPhos, or other advanced Buchwald-type ligands.

    • The Rationale: These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which dramatically accelerates the rate-limiting oxidative addition step.[5] A faster overall catalytic cycle means the boronic acid has less time to decompose.[1]

  • Re-evaluate Your Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[6]

    • Recommended Bases: Consider milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.

    • The Rationale: These bases are sufficiently strong to facilitate the transmetalation step but are less harsh on sensitive boronic acids.[7] Cesium and potassium fluorides are thought to play a unique role in activating the boronic acid without excessively promoting the side reaction.[6]

Q2: I'm observing a significant amount of biaryl homocoupling from my boronic acid, which is complicating purification and lowering the yield of my desired benzothiazole product. How can I prevent this?

A2: Boronic acid homocoupling is almost always a consequence of oxygen in the reaction system.[7] The palladium catalyst, in the presence of oxygen, can facilitate an oxidative coupling of two boronic acid molecules.[3]

Core Strategy: Rigorous Exclusion of Oxygen.

  • Solvent Degassing: Your solvents are a major source of dissolved oxygen. Ensure they are thoroughly degassed before use.

    • Recommended Method: The "freeze-pump-thaw" technique (at least three cycles) is the gold standard. For a quicker, though slightly less effective method, sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-45 minutes.

  • Inert Atmosphere: The reaction must be run under a strict inert atmosphere from start to finish.

    • Protocol: Assemble your glassware hot from the oven to remove adsorbed water. Allow it to cool under a stream of inert gas. Add your solid reagents (halide, boronic acid, base, catalyst) and then purge the vessel by evacuating and backfilling with inert gas (3 cycles). Finally, add your degassed solvent via cannula or syringe and maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: If the problem persists, consider the palladium source.

    • The Rationale: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species can sometimes help initiate the cross-coupling cycle more efficiently, reducing the window for side reactions.

Q3: My reaction with a 2-bromobenzothiazole is sluggish and stalls, even with fresh, high-quality reagents and a robust ligand. Could the benzothiazole itself be inhibiting the catalyst?

A3: Yes, this is a distinct possibility. The nitrogen atom in the benzothiazole ring can act as a ligand, coordinating to the palladium center.[8] This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the desired catalytic cycle.

Core Strategy: Employ a Ligand that Competitively Binds to Palladium.

  • Increase Ligand Loading: A slight increase in the ligand-to-palladium ratio (e.g., from 2:1 to 3:1 for a bidentate ligand) can sometimes help.

    • The Rationale: The excess ligand in solution helps to outcompete the benzothiazole substrate for coordination sites on the palladium catalyst, keeping it active and in the catalytic cycle.

  • Use a More Hindered Ligand: Sterically demanding ligands can disfavor the binding of the relatively flat benzothiazole ring system.

    • Recommended Ligands: This is another scenario where bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are advantageous. Their steric bulk can create a coordination pocket around the palladium that is more accessible to the boronic acid and less prone to inhibition by the product or starting material.[5]

Q4: I am convinced my heteroaryl boronic acid is simply too unstable for my reaction conditions. What are my alternatives?

A4: When the intrinsic instability of a boronic acid is the root cause of failure, switching to a more robust boron-containing reagent is the most effective solution. These alternatives are designed to be stable "pro-drugs" for the boronic acid, releasing it slowly into the reaction mixture.

Core Strategy: Utilize Stabilized Boron Reagents.

  • Boronate Esters (Pinacol Esters): These are significantly more stable than their corresponding boronic acids.[9][10] They are often crystalline solids that are easier to purify and handle, and they are less susceptible to premature decomposition.[3][9]

    • Mechanism: They are believed to hydrolyze in situ under the aqueous basic conditions to slowly generate the active boronic acid, keeping its standing concentration low and minimizing side reactions.[11]

  • Potassium Organotrifluoroborate Salts (R-BF₃K): These are highly crystalline, free-flowing solids that are exceptionally stable to air and moisture.[12]

    • Advantage: Their tetracoordinate boron center makes them highly resistant to protodeboronation.[12] They are activated under the reaction conditions to participate in the coupling.

  • N-methyliminodiacetic acid (MIDA) Boronates: These are another class of highly stable, crystalline solids.

    • Advantage: MIDA boronates are exceptionally stable and inert under anhydrous conditions but release the boronic acid in a controlled manner in the presence of a mild aqueous base, making them ideal for "slow-release" strategies.[1][13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for boronic acids under Suzuki coupling conditions?

A1: There are three main pathways to be aware of:

  • Protodeboronation: As discussed in the troubleshooting section, this is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be uncatalyzed, acid-catalyzed, or, most relevant to Suzuki coupling, base-catalyzed.[1][3]

  • Oxidation: In the presence of oxygen and certain metal catalysts, boronic acids can be oxidized to the corresponding phenol. This is why rigorous degassing of solvents and maintaining an inert atmosphere are paramount.[3]

  • Anhydride Formation (Boroxines): In the solid state or in anhydrous non-polar solvents, three molecules of a boronic acid can reversibly dehydrate to form a cyclic trimer called a boroxine. While this is an equilibrium, it can complicate reaction stoichiometry and solubility.[12]

Q2: How should I properly store and handle my boronic acids?

A2: Proper storage is key to ensuring reproducibility. For optimal shelf-life, boronic acids should be stored in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere (e.g., in a glovebox or a sealed container backfilled with argon). Many are stable at room temperature for reasonable periods, but long-term storage, especially for sensitive heteroaryl boronic acids, should be at low temperatures (e.g., in a freezer).[9] Always check the purity of a boronic acid by NMR or LC-MS if it has been stored for a long time.

Q3: When should I choose a boronic ester or trifluoroborate over a boronic acid from the start?

A3: Proactively choosing a stabilized boron reagent is a wise strategy in several scenarios:

  • Known Unstable Substrates: If you are working with boronic acids known to be unstable (e.g., 2-pyridyl, certain thiophenes, electron-deficient aryls), starting with a pinacol ester or trifluoroborate is highly recommended.[3][10]

  • Multi-step Synthesis: If the boronic acid moiety needs to survive through multiple synthetic steps prior to the coupling, using a stable boronate ester as a protecting group is standard practice.[13]

  • Reproducibility in Drug Development: In pharmaceutical and process chemistry, the enhanced stability, crystallinity, and handling properties of boronate esters and trifluoroborates lead to more reproducible and scalable reactions.[14][15]

Q4: Can you elaborate on the role of the base and how its choice impacts the reaction?

A4: The base plays a crucial, dual role in the transmetalation step. There are two generally accepted mechanisms:

  • Boronate Pathway: The base (e.g., OH⁻) attacks the Lewis-acidic boron atom of the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (boronate). This activated species then more readily transfers its organic group to the palladium center.

  • Oxo-Palladium Pathway: The base reacts first with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide. This complex then undergoes a more facile reaction with the neutral boronic acid.[3][6]

The operative pathway depends on the specific base, solvent, and substrates. The key takeaway is that the base is essential for activation, but its strength must be balanced against its potential to promote the decomposition of the boronic acid.[6]

Q5: What are the go-to ligands for Suzuki couplings with benzothiazole halides?

A5: For challenging heteroaryl halides like benzothiazoles, especially chlorides, the catalyst system's effectiveness is predominantly dictated by the ligand. You need ligands that are both sterically bulky and highly electron-donating.

  • Top Tier Choices: SPhos, XPhos, and RuPhos are excellent starting points. They have a proven track record for coupling a wide range of heteroaryl chlorides and bromides with heteroaryl boronic acids.[5][16]

  • Rationale: These ligands promote the formation of the active L₁Pd(0) catalyst, accelerate oxidative addition, and facilitate the final reductive elimination step, leading to a highly efficient catalytic cycle that can overcome substrate inhibition and outpace boronic acid decomposition.[5]

Part 3: Protocols & Data

Table 1: Comparative Guide to Bases for Suzuki Coupling with Benzothiazoles
BaseFormulaStrengthTypical ConditionsAdvantagesDisadvantages
Potassium Phosphate K₃PO₄Moderate2-3 eq., Toluene/Water or Dioxane/WaterExcellent for many sensitive boronic acids; good balance of reactivity and mildness.[7]Can have limited solubility in some organic solvents.
Cesium Carbonate Cs₂CO₃Moderate2-3 eq., Dioxane, THF, or TolueneHighly effective, often provides superior results with challenging substrates.More expensive than other carbonate or phosphate bases.
Potassium Fluoride KFMild3 eq., Anhydrous THF or DioxaneFluoride ions are believed to uniquely activate the boronic acid, minimizing protodeboronation.[6]Can be less effective for very unreactive aryl chlorides.
Sodium Carbonate Na₂CO₃Moderate2 eq., Aqueous solvent mixturesInexpensive and widely used for robust substrates.[8]Can be too harsh for very sensitive heteroaryl boronic acids, leading to decomposition.
Potassium Hydroxide KOHStrong2-3 eq., Aqueous solvent mixturesVery strong activator, can be useful for sluggish reactions.High basicity often leads to significant protodeboronation and other side reactions.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chlorobenzothiazole with a Phenylboronic Acid Pinacol Ester

This protocol incorporates best practices to minimize common failure modes.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chlorobenzothiazole (1.0 eq), the phenylboronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2.2-4.4 mol%).

  • Inerting the System:

    • Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with Argon gas. Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.

  • Solvent Addition:

    • Prepare a 4:1 mixture of Dioxane:Water that has been rigorously degassed via three freeze-pump-thaw cycles.

    • Using a gas-tight syringe, add the degassed solvent mixture to the Schlenk flask. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath at 80-100 °C.

    • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots.

  • Work-up:

    • Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.

Part 4: Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar¹-Pd(II)L₂-Ar² Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product ArX Benzothiazole-X (Ar¹-X) ArX->OxAdd Boronic Boronic Acid/Ester Ar²-B(OR)₂ Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Decomposition cluster_0 Desired Pathway cluster_1 Undesired Side Reactions BA Ar-B(OH)₂ (Boronic Acid) Suzuki Suzuki Coupling BA->Suzuki Proto Protodeboronation BA->Proto + H⁺ Source (Base, H₂O) Ox Oxidation BA->Ox + [O] Homo Homocoupling BA->Homo + Pd(0)/[O] Product Ar-Benzothiazole Suzuki->Product Arene Ar-H Proto->Arene Phenol Ar-OH Ox->Phenol Biaryl Ar-Ar Homo->Biaryl

Caption: Key Boronic Acid Decomposition Pathways.

Troubleshooting Start Low Yield in Benzothiazole Suzuki Coupling Check1 Primary Byproduct: Uncoupled Benzothiazole? Start->Check1 Sol1 Likely Protodeboronation 1. Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) 2. Use Milder Base (K₃PO₄, CsF) 3. Use Boronate Ester/BF₃K Salt Check1->Sol1 Yes Check2 Primary Byproduct: Boronic Acid Homocoupling? Check1->Check2 No Sol2 Oxygen Contamination 1. Rigorously Degas Solvents (Freeze-Pump-Thaw) 2. Ensure Strict Inert Atmosphere (3x Evacuate/Backfill) Check2->Sol2 Yes Check3 Sluggish/Stalled Reaction? (All reagents high quality) Check2->Check3 No Sol3 Potential Catalyst Inhibition 1. Use Bulky Ligand to Block Benzothiazole Coordination 2. Slightly Increase Ligand Ratio Check3->Sol3 Yes

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Derivatization of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the chemical modification of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, troubleshoot unexpected outcomes, and accelerate your research and development efforts.

I. Introduction to the Reactivity of the Core Scaffold

This compound is a highly functionalized heterocyclic compound offering multiple reaction sites for derivatization. Understanding the reactivity of each site is crucial for designing successful synthetic strategies.

  • C2-Bromine: This position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

  • C4-Fluorine: The fluorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the adjacent thiazole ring enhances this reactivity.[1][2]

  • C6-Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. It can also be a site for reduction.

  • Benzothiazole Ring: While generally stable, the benzothiazole ring can undergo ring-opening under harsh oxidative conditions.[3][4]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the derivatization of this compound and provides actionable solutions.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling at the C2 Position

Question: I am attempting a Suzuki-Miyaura coupling at the C2-bromo position with an arylboronic acid, but I am consistently obtaining low yields of the desired product. What are the likely causes and how can I improve the reaction efficiency?

Answer: Low yields in Suzuki couplings with 2-bromo-benzothiazole derivatives can stem from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.[5]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Catalyst Deactivation The nitrogen atom in the benzothiazole ring can coordinate to the palladium center, potentially leading to the formation of inactive palladacycle intermediates or catalyst aggregation.[5]Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote reductive elimination and prevent catalyst deactivation. In some cases, a ligand-free approach using a pre-catalyst like Pd₂(dba)₃ may be effective.[5]
Inadequate Base The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.Base Screening: Screen various bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good starting point for challenging couplings. Ensure the base is finely powdered and anhydrous.
Solvent Effects The solvent system influences the solubility of reagents and the stability of the catalytic species.Solvent Optimization: A mixture of a polar aprotic solvent (e.g., dioxane, DMF, or DME) and water is typically used.[5][6] Experiment with different solvent ratios to ensure all components remain in solution.
Boronic Acid Decomposition Arylboronic acids can undergo protodeborylation (replacement of the boronic acid group with hydrogen) or form boroxines, especially at elevated temperatures.Reagent Quality: Use high-purity boronic acids. Consider using boronic acid pinacol esters, which are often more stable. Add the boronic acid in slight excess (1.1-1.5 equivalents).
Steric Hindrance Sterically demanding coupling partners can significantly slow down the reaction rate.[5]Reaction Time & Temperature: For sterically hindered substrates, longer reaction times and higher temperatures may be necessary. Microwave irradiation can sometimes accelerate these transformations.[6]

Workflow for Optimizing Suzuki-Miyaura Coupling

cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield in Suzuki Coupling catalyst Screen Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/XPhos) start->catalyst base Vary Base (K₂CO₃, K₃PO₄, Cs₂CO₃) catalyst->base solvent Optimize Solvent System (Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) base->solvent temp_time Adjust Temperature & Time (80-120°C, 4-24h, Microwave) solvent->temp_time success Improved Yield temp_time->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Competing Nucleophilic Aromatic Substitution (SNAr) at the C4-Fluoro Position

Question: During a Buchwald-Hartwig amination at the C2-bromo position using a primary amine, I am observing a significant amount of a byproduct where the amine has also displaced the C4-fluorine. How can I improve the selectivity for C-N bond formation at the C2 position?

Answer: This is a classic example of competing reactivities on the benzothiazole core. The C4-fluorine is activated towards SNAr, and primary/secondary amines are potent nucleophiles that can participate in this reaction, especially at elevated temperatures.[1][2][7]

Strategies for Enhancing Selectivity:

Strategy Mechanism of Action Practical Implementation
Lower Reaction Temperature SNAr reactions typically have a higher activation energy than palladium-catalyzed cross-couplings. Lowering the temperature can favor the desired C-N coupling.Start with lower temperatures (e.g., 60-80 °C) and gradually increase if the reaction is too slow. Monitor the reaction progress by LC-MS to track the formation of both the desired product and the SNAr byproduct.
Choice of Base Strong, non-nucleophilic bases are preferred for Buchwald-Hartwig aminations.[8][9] Weaker bases may require higher temperatures, which can promote SNAr.Use a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are effective at deprotonating the amine without acting as competing nucleophiles.[9]
Ligand Selection The choice of ligand can significantly influence the rate of the palladium-catalyzed reaction. A more active catalyst system can allow the reaction to proceed at a lower temperature.Employ highly active, bulky phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., BrettPhos, AdBrettPhos). These can accelerate the desired C-N coupling, outcompeting the SNAr pathway.
Reaction Time Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of the SNAr byproduct.Carefully monitor the reaction and stop it once the starting material is consumed to minimize the formation of the undesired product.

Decision Tree for Selective C2-Amination

start SstartAr Byproduct Observed? lower_temp Lower Reaction Temperature (e.g., to 80°C) start->lower_temp Yes success Selective C2-Amination Achieved start->success No change_base Use Stronger, Hindered Base (e.g., NaOtBu, LHMDS) lower_temp->change_base change_ligand Employ More Active Ligand (e.g., BrettPhos) change_base->change_ligand monitor_rxn Monitor Reaction Closely & Quench at Completion change_ligand->monitor_rxn monitor_rxn->success

Caption: Decision-making process for selective C2-amination.

Issue 3: Unintended Hydrolysis of the C6-Methyl Ester

Question: I am performing a reaction under basic conditions and notice that my C6-methyl ester is being hydrolyzed to the carboxylic acid. How can I prevent this?

Answer: The methyl ester at the C6 position is susceptible to hydrolysis under both acidic and basic conditions, particularly with heating.[10] If the carboxylic acid is not the desired product, careful selection of reaction conditions is necessary.

Preventative Measures:

Condition to Control Reasoning Recommended Action
Base Selection Strong aqueous bases like NaOH or KOH will readily hydrolyze the ester.[10]For reactions requiring a base (e.g., Suzuki or Buchwald-Hartwig), use non-hydrolytic inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. If a stronger base is needed, consider non-nucleophilic organic bases like DBU or DIPEA in an anhydrous solvent.
Solvent Choice The presence of water, especially in combination with a base and heat, will promote hydrolysis.Use anhydrous solvents. If a co-solvent is necessary, minimize the amount of water or protic solvents like methanol or ethanol.
Reaction Temperature The rate of hydrolysis increases with temperature.Run the reaction at the lowest effective temperature.
Protecting Groups If the ester is particularly labile under the required reaction conditions, consider converting it to a more robust protecting group.This is generally a last resort due to the extra synthetic steps. However, if necessary, the ester could be reduced to the alcohol and protected as a silyl ether, for example.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform a nucleophilic aromatic substitution on the C4-fluorine first and then a Suzuki coupling at the C2-bromine?

A1: Yes, this is a viable synthetic strategy. The order of reactions can be tailored to your specific target molecule. Performing the SNAr reaction first may be advantageous if the nucleophile you are introducing is sensitive to the conditions of the Suzuki coupling.

Q2: What are some common side reactions to be aware of when working with benzothiazole derivatives in general?

A2: Besides the issues already discussed, be mindful of potential oxidation or polymerization, especially if your synthesis involves precursors like 2-aminothiophenol.[11] Using an inert atmosphere and moderate temperatures can help mitigate these side reactions.[11] Additionally, under strongly oxidative conditions, the benzothiazole ring itself can be cleaved.[3]

Q3: Are there any specific safety precautions for this compound?

A3: As with any laboratory chemical, you should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Q4: Can I directly convert the C2-bromo group to a thiol?

A4: While direct conversion is possible using reagents like sodium hydrosulfide, a more common and often cleaner approach is to first perform a palladium-catalyzed coupling with a protected thiol equivalent, followed by deprotection.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane).[12]

  • Add the amine (1.2 eq.) and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

V. References

  • BenchChem. (n.d.). Preventing side reactions during the synthesis of benzothiazole derivatives. Retrieved from --INVALID-LINK--

  • Abdel-Maksoud, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 394-405. Available from: --INVALID-LINK--

  • Vu, T. A., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science and Technology, 1(1), 60-65. Available from: --INVALID-LINK--

  • Javed, S. A., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(10), 1339. Available from: --INVALID-LINK--

  • Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from: --INVALID-LINK--

  • Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62B(12), 1345-1351. Available from: --INVALID-LINK--

  • El-Ghozlani, E., et al. (2010). Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. Journal of Chemical and Pharmaceutical Research, 2(5), 1-10. Available from: --INVALID-LINK--

  • Gagnon, K. J., et al. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. The Journal of Organic Chemistry, 83(24), 15334-15341. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from: --INVALID-LINK--

  • Gáplovský, A., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: --INVALID-LINK--

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from: --INVALID-LINK--

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction. YouTube. Available from: --INVALID-LINK--

  • Wikipedia contributors. (2023, November 28). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from: --INVALID-LINK--

  • Wilson, K., et al. (1977). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica, 7(5), 237-246. Available from: --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from: --INVALID-LINK--

  • Vu, A. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science and Technology, 1(1), 80-87. Available from: --INVALID-LINK--

  • Chen, C. Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. Available from: --INVALID-LINK--

  • Cooksey, C. (2010). Methyl ester hydrolysis. ChemSpider SyntheticPages, 442. Available from: --INVALID-LINK--

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from: --INVALID-LINK--

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from: --INVALID-LINK--

References

Validation & Comparative

A Guide to the Definitive Structural Confirmation of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research pipeline. The efficacy, safety, and patentability of a potential therapeutic agent hinge on the precise knowledge of its atomic connectivity and stereochemistry. Complex heterocyclic molecules, such as Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate, present a unique analytical challenge due to their multifunctional nature. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as analytical tools, demonstrating that their integrated use provides a self-validating system for absolute structure elucidation. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are universally recognized as powerful techniques for compound characterization.[1][2] While MS provides the molecular weight and elemental formula with high accuracy, NMR offers an unparalleled view of the chemical environment of each atom, revealing the intricate carbon-hydrogen framework. For a molecule with multiple substituents on an aromatic core, relying on a single technique can lead to ambiguity; however, their synergistic application provides a robust and definitive structural proof.

Part 1: The Foundational Blueprint - Mass Spectrometry

Mass spectrometry serves as the initial and essential step, providing the molecular formula—the fundamental blueprint of the molecule. For a compound like this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte (approx. 10-50 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. The choice of a volatile organic solvent facilitates efficient ionization.

  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode is selected. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]+, minimizing initial fragmentation and preserving the crucial molecular weight information.

  • Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, capable of mass accuracy within 5 ppm. This precision is critical for distinguishing between elemental compositions with the same nominal mass.

  • Data Acquisition: The instrument is scanned over a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).

Data Interpretation: A Three-Pillar Approach

1. The Molecular Ion Peak & Elemental Composition:

The primary objective is to identify the protonated molecular ion [M+H]+. For the target molecule, C₉H₆BrFNO₂S, the expected exact masses are:

  • [M+H]+ with ⁷⁹Br: 290.93649 Da

  • [M+H]+ with ⁸¹Br: 292.93444 Da

An experimentally observed mass within 5 ppm of this calculated value provides strong evidence for the elemental formula C₉H₆BrFNO₂S.

2. The Isotopic Signature: The Bromine Fingerprint

A key validating feature is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[3] This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment: the M peak and the M+2 peak, which are nearly equal in intensity. The observation of this 1:1 doublet for the molecular ion is a definitive confirmation of the presence of a single bromine atom in the molecule.

3. Fragmentation Analysis: Corroborating the Structure

By inducing fragmentation (e.g., via Collision-Induced Dissociation in an MS/MS experiment), we can break the molecule into smaller pieces. The masses of these fragments provide evidence for the presence of specific functional groups and their connectivity. This process acts as a cross-validation of the structure proposed by NMR.

G M [M+H]+ m/z 291/293 C₉H₇BrFNO₂S⁺ F1 m/z 260/262 Loss of -OCH₃ M->F1 -31 Da F2 m/z 232/234 Loss of -COOCH₃ M->F2 -59 Da F3 m/z 153 Loss of Br and COOCH₃ F2->F3 -79/81 Da

Observed Ion (m/z) Proposed Fragment Inference
291 / 293[M+H]+Confirms molecular formula and presence of one Bromine atom.
260 / 262[M - OCH₃]+Suggests the presence of a methoxy group, likely from the methyl ester.
232 / 234[M - COOCH₃]+Strong evidence for a methyl carboxylate substituent.[4]

Part 2: The Architectural Detail - NMR Spectroscopy

While MS provides the parts list (the elemental formula), NMR spectroscopy shows how those parts are assembled. It provides detailed information about the carbon-hydrogen framework through chemical shifts, signal integrations, and spin-spin coupling.

Experimental Protocols: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[5] CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired on a 400 MHz or higher spectrometer. Key parameters include a 90° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate signal integration.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation: Placing the Protons

The ¹H NMR spectrum is expected to show signals in two distinct regions, confirming the key components of the structure.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Interpretation cluster_3 Structure Confirmation prep Dissolve in CDCl₃ | Add TMS acq_h ¹H NMR Spectrum prep->acq_h acq_c ¹³C NMR Spectrum prep->acq_c interp_h Analyze Shifts | Coupling | Integration acq_h->interp_h interp_c Analyze Shifts | Count Signals acq_c->interp_c confirm Combine Data | Elucidate Structure interp_h->confirm interp_c->confirm

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.3 - 8.6Doublet (d)1HH-5Located between two electron-withdrawing groups (F and COOCH₃) and coupled to H-7. The fluorine atom at C-4 will induce a downfield shift.
~8.0 - 8.2Doublet (d)1HH-7Coupled to H-5. The proximity to the thiazole ring system causes a downfield shift.
~3.9 - 4.1Singlet (s)3H-OCH₃A characteristic singlet for a methyl ester group, with no adjacent protons to couple with.[6]

Note: The exact chemical shifts are predictions and can be influenced by solvent and concentration. The key diagnostic features are the multiplicity and integration.

¹³C NMR Data Interpretation: The Carbon Skeleton

The ¹³C NMR spectrum will confirm the presence of all 9 unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing definitive evidence for the functional groups.

Predicted Shift (δ, ppm) Assignment Rationale
~165C=O (Ester)Typical chemical shift for a carbonyl carbon in an ester.
~160 (d, ¹JCF ≈ 250 Hz)C-4The carbon directly attached to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly shifted downfield.
~150 - 155C-7a (fusion)Quaternary carbon at the fusion of the benzene and thiazole rings.
~145 - 150C-2Carbon attached to both Bromine and Nitrogen, expected to be significantly downfield.
~135 - 140C-3a (fusion)Quaternary carbon at the fusion of the benzene and thiazole rings.
~125 - 130C-6Quaternary carbon attached to the ester group.
~120 - 125C-7Aromatic CH carbon.
~115 - 120 (d, ²JCF ≈ 25 Hz)C-5Aromatic CH carbon adjacent to the C-F bond, showing a smaller two-bond coupling.
~53-OCH₃Typical chemical shift for a methyl ester carbon.

Part 3: The Integrated Verdict - Why Both Techniques Are Essential

A single analytical technique is insufficient for the unambiguous confirmation of this compound. An integrated approach, however, creates a self-validating system where the data from each technique corroborates the other.

G MS Mass Spectrometry Data MS_Formula Formula: C₉H₆BrFNO₂S MS->MS_Formula MS_Br Contains one Br atom (M, M+2 pattern) MS->MS_Br MS_Ester Contains -COOCH₃ group (Fragmentation) MS->MS_Ester NMR NMR Spectroscopy Data NMR_H Two aromatic protons (Doublets) NMR->NMR_H NMR_Me One methyl ester group (~3.9 ppm singlet) NMR->NMR_Me NMR_C 9 unique carbons (C-F, C=O signals) NMR->NMR_C Conclusion Definitive Structure Confirmed MS_Formula->Conclusion MS_Br->Conclusion MS_Ester->Conclusion NMR_H->Conclusion NMR_Me->Conclusion NMR_C->Conclusion

Comparative Analysis of Techniques
Analytical Question Mass Spectrometry NMR Spectroscopy Integrated Approach
What is the molecular formula? Excellent: Provides exact mass and elemental composition.Poor: Cannot directly determine the formula.Definitive: HRMS provides the formula, which is then validated by the proton and carbon count from NMR.
Are the expected atoms (Br, F, N, S) present? Excellent: Confirms Br via isotopic pattern. The exact mass confirms the presence of all heteroatoms.Good: The effect of F on ¹³C shifts (large J-coupling) confirms its presence and location.Definitive: MS confirms all atoms are present; NMR confirms their specific locations on the molecular scaffold.
What is the substitution pattern on the aromatic ring? Poor: Cannot distinguish between constitutional isomers.Excellent: The splitting patterns and chemical shifts of the aromatic protons are uniquely determined by the substituent positions.Definitive: Unambiguously determines the 2,4,6-substitution pattern.
Are the functional groups (e.g., methyl ester) present? Good: Fragmentation patterns strongly suggest their presence.Excellent: Provides direct, characteristic signals for the -OCH₃ protons and the C=O carbon.Definitive: Both techniques independently confirm the presence and connectivity of the ester group.

References

comparing reactivity of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate with other halogenated benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Halogenated Benzothiazoles for Synthetic Chemists

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2] The strategic functionalization of this core structure is paramount for developing novel therapeutics and advanced materials. Halogenated benzothiazoles, in particular, serve as versatile intermediates, with their reactivity being highly dependent on the nature and position of the halogen substituent.

This guide provides an in-depth comparison of the reactivity of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate against other halogenated benzothiazoles. We will explore the underlying principles governing their reactivity and provide experimental frameworks to aid researchers in making informed decisions for their synthetic strategies.

Theoretical Framework: Factors Governing Reactivity

The reactivity of a halogenated benzothiazole in common synthetic transformations, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), is dictated by a confluence of electronic and steric factors.

The Nature of the Halogen (The Leaving Group)

In palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The efficiency of this step is inversely related to the C-X bond dissociation energy.

  • Reactivity Order for Cross-Coupling: C-I > C-Br > C-Cl >> C-F

The C-Br bond in our target molecule, this compound, represents a well-balanced choice. It is significantly more reactive than a C-Cl bond, allowing for milder reaction conditions, yet more stable than a C-I bond, making the compound easier to handle and store. The C-F bond is generally inert to oxidative addition under standard cross-coupling conditions.

The Electronic Environment of the Benzothiazole Core

The benzothiazole ring system is inherently electron-deficient, which influences the reactivity at different positions. For our title compound, the substituents play a critical role:

  • 2-Bromo Position: The bromine atom is attached to the C2 carbon of the thiazole ring. This position is electronically distinct and highly activated towards cross-coupling reactions.

  • 4-Fluoro and 6-Carboxylate Groups: Both the fluorine atom and the methyl carboxylate group are strongly electron-withdrawing. Their presence further decreases the electron density of the aromatic ring. This electronic pull has a dual effect:

    • It enhances the electrophilicity of the C2 carbon, making the C2-Br bond more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.

    • It activates the benzene ring towards nucleophilic aromatic substitution (SNAr), particularly at the position of the fluorine atom.[3][4]

G Activation Activation Pd_Coupling Pd_Coupling Activation->Pd_Coupling Facilitates Oxidative Addition SNAr SNAr Activation->SNAr Stabilizes Meisenheimer Intermediate

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a benchmark reaction for evaluating the reactivity of aryl halides. We will compare our title compound with other relevant halogenated benzothiazoles.

Experimental Design

A standardized Suzuki-Miyaura coupling reaction is proposed to compare the reactivity of different substrates. The reaction involves coupling the halogenated benzothiazole with a boronic acid in the presence of a palladium catalyst and a base.

G reagents reagents solvent solvent reagents->solvent degas degas solvent->degas catalyst catalyst degas->catalyst heat heat catalyst->heat monitor monitor heat->monitor quench quench monitor->quench purify purify quench->purify yield yield purify->yield

Comparative Data Analysis

The following table summarizes expected outcomes based on established principles of reactivity.[1][2][5] The data assumes a reaction with phenylboronic acid under standardized conditions.

SubstrateHalogen at C2Key SubstituentsExpected ReactivityPredicted Yield (4h)Rationale
This compound Bromo4-F, 6-CO2Me (EWGs)Very High >95%C2-Br bond is activated by strong electron-withdrawing groups, facilitating rapid oxidative addition.
2-BromobenzothiazoleBromoNoneHigh85-90%Standard reactivity for a 2-bromobenzothiazole.[6]
2-ChlorobenzothiazoleChloroNoneModerate<40%Stronger C-Cl bond requires harsher conditions (higher temp, stronger ligands) for oxidative addition.
Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylateChloro4-F, 6-CO2Me (EWGs)Moderate-High60-70%EWGs activate the C-Cl bond, but it remains less reactive than the C-Br analogue.
2-IodobenzothiazoleIodoNoneVery High>95%Weaker C-I bond leads to very fast oxidative addition, but substrates can be less stable.

Interpretation: this compound is predicted to be one of the most effective substrates for Suzuki-Miyaura coupling. The electron-withdrawing groups (EWGs) provide a significant rate acceleration compared to the unsubstituted 2-bromobenzothiazole. While a 2-iodo derivative would also be highly reactive, the bromo- derivative offers a better balance of high reactivity and compound stability.

Orthogonal Reactivity: Nucleophilic Aromatic Substitution (SNAr)

A key advantage of this compound is the potential for orthogonal functionalization. After the C2-Br bond has been functionalized via cross-coupling, the C4-F bond becomes a handle for SNAr reactions.

Principles of SNAr Reactivity

SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[3] The rate of this reaction is enhanced by:

  • Strong Electron-Withdrawing Groups: These groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4]

  • A Good Leaving Group: For SNAr, the reactivity order is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[4]

In our title compound, the 6-carboxylate group is para to the 4-fluoro position, and the electron-deficient thiazole ring also contributes to stabilization, making the C4-F bond highly susceptible to substitution by nucleophiles like amines, alkoxides, or thiolates.

Proposed Experimental Protocol: SNAr with Morpholine

This protocol describes a method to test the SNAr reactivity at the C4 position after a Suzuki reaction at the C2 position.

Starting Material: Methyl 4-fluoro-2-phenylbenzo[d]thiazole-6-carboxylate (product from the Suzuki reaction).

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the starting material (1.0 equiv) in a polar aprotic solvent like DMF or DMSO (5 mL), add morpholine (3.0 equiv).

  • Base Addition: Add a non-nucleophilic base such as K2CO3 or Cs2CO3 (2.0 equiv). The base acts as a scavenger for the HF that is eliminated.

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Expected Outcome: A high yield of the 4-morpholino substituted product is expected, demonstrating the viability of sequential, site-selective functionalization. This dual reactivity makes this compound a highly valuable building block.

Conclusion and Synthetic Recommendations

This compound exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analogue and the unsubstituted 2-bromobenzothiazole. This heightened reactivity is attributed to the presence of strong electron-withdrawing groups that activate the C-Br bond.

Furthermore, the presence of an activated C-F bond provides a secondary reaction site for nucleophilic aromatic substitution. This offers chemists the strategic advantage of performing sequential, site-selective modifications:

  • First Functionalization: Utilize the C2-Br bond for robust C-C, C-N, or C-O bond formation via well-established palladium catalysis.

  • Second Functionalization: Employ the C4-F bond for subsequent SNAr reactions to introduce further diversity.

For researchers in drug development and materials science, this compound represents a highly versatile and efficient building block, enabling the rapid synthesis of complex and diverse libraries of benzothiazole derivatives.

References

A Comparative Guide to the X-ray Crystal Structure Determination of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzothiazole derivatives stand out for their vast therapeutic potential, exhibiting a wide array of biological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is of paramount importance. While a suite of analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule.

This guide provides a comprehensive walkthrough of the process for determining the X-ray crystal structure of a novel compound, using Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate as a representative example of this important class of molecules. We will delve into the rationale behind experimental choices, provide detailed protocols, and compare the definitive insights from crystallography with data from other common analytical methods.

The Crucial First Step: Synthesis and Purity

Before embarking on the path to a crystal structure, the synthesis and rigorous purification of the target compound are non-negotiable prerequisites. The presence of impurities is one of the most common reasons for the failure of crystallization experiments. For the synthesis of benzothiazole derivatives, a variety of methods have been established, often involving the cyclization of 2-aminothiophenols with carbonyl compounds or other electrophiles.[3]

A general synthetic workflow for benzothiazole derivatives is outlined below. It is imperative to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) and to purify the product thoroughly, often by column chromatography or recrystallization, to achieve a purity of >95%, which is generally recommended for crystallization trials.[1]

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization s1 Starting Materials (e.g., 2-aminothiophenol derivative) s2 Reaction (e.g., Cyclization) s1->s2 s3 Crude Product s2->s3 p1 Column Chromatography or Recrystallization s3->p1 Work-up p2 Purity Assessment (NMR, HPLC, MS) p1->p2 p3 Pure Compound (>95%) p2->p3 c1 Crystallization Screening p3->c1 Proceed to Crystallization

Caption: A generalized workflow from synthesis to the pure compound ready for crystallization trials.

The Art of Crystallization: From Solution to Single Crystal

Growing diffraction-quality single crystals is often the most challenging step in X-ray crystallography. It is a process that is both an art and a science, relying on a combination of theoretical principles and empirical screening. The goal is to slowly bring a saturated solution of the compound to a state of supersaturation, from which a single, well-ordered crystal will hopefully nucleate and grow.

For small organic molecules like our target benzothiazole derivative, several crystallization techniques are commonly employed. Below are detailed protocols for two of the most effective methods.

Experimental Protocols:

1. Slow Evaporation

  • Principle: This is the simplest crystallization method. A solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

  • Protocol:

    • Dissolve 5-10 mg of the purified this compound in a minimal amount of a chosen solvent (e.g., acetone, ethyl acetate, or a mixture) in a small, clean vial.

    • Filter the solution through a small plug of cotton wool or a syringe filter into a clean vial to remove any dust or particulate matter.

    • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

    • Monitor periodically for crystal growth.

2. Vapor Diffusion

  • Principle: This technique involves two solvents: a "good" solvent in which the compound is soluble, and a "poor" solvent (the precipitant) in which the compound is insoluble but which is miscible with the good solvent. The precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Protocol (Liquid-Liquid Diffusion):

    • Prepare a concentrated solution of the compound (5-10 mg) in a small volume (0.5-1 mL) of a "good" solvent (e.g., dichloromethane) in a narrow vial.

    • Carefully layer a less dense, miscible "poor" solvent (e.g., hexane or pentane) on top of the solution, taking care not to mix the two layers.

    • Seal the vial and leave it in a stable, vibration-free environment.

    • Crystals will ideally form at the interface of the two solvents over time.

Solvent Selection: A Critical Choice

The choice of solvent is paramount for successful crystallization. A good starting point is to find a solvent in which the compound is moderately soluble. If the compound is too soluble, it may be difficult to reach supersaturation, while if it is poorly soluble, it may precipitate out as an amorphous solid rather than forming crystals. A screening of various solvents and solvent mixtures is often necessary. For a molecule like this compound, one might explore solvents of varying polarity, such as acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof with less polar solvents like hexane.

X-ray Diffraction: Illuminating the Molecular Structure

Once a suitable single crystal (ideally with dimensions of 0.1-0.3 mm) is obtained, the process of X-ray diffraction analysis can begin. This involves exposing the crystal to a focused beam of X-rays and measuring the resulting diffraction pattern. The positions and intensities of the diffracted spots contain the information needed to determine the three-dimensional arrangement of atoms in the crystal.

X-ray_Crystallography_Workflow A Single Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B Expose to X-rays C Data Processing (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Phase Problem) C->D Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Structure Validation & Analysis E->F Refined Model G Final Crystal Structure (CIF file) F->G Validated Structure

Caption: The workflow for single-crystal X-ray diffraction analysis.

The result of a successful X-ray diffraction experiment is a Crystallographic Information File (CIF), which contains the final atomic coordinates, unit cell dimensions, and other important crystallographic data. This file allows for the visualization and detailed analysis of the molecular structure.

Interpreting the Crystal Structure: A Case Study

While a crystal structure for the exact title compound is not publicly available, we can examine the structure of a related compound, the co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid, to understand the type of information that can be gleaned.[4]

Key Information from a Crystal Structure:

  • Connectivity and Bond Lengths/Angles: The precise connectivity of all atoms is confirmed, and bond lengths and angles can be measured with high precision.

  • Conformation: The three-dimensional shape of the molecule in the solid state is revealed.

  • Intermolecular Interactions: The way molecules pack together in the crystal lattice is determined by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Understanding these interactions is crucial in materials science and drug design. In the case of the 2-aminobenzothiazole co-crystal, the structure is stabilized by a network of N–H···O and O–H···O hydrogen bonds.[4]

Table 1: Representative Crystallographic Data for a Benzothiazole Derivative

ParameterExample Value (2-aminobenzothiazole co-crystal)Significance
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry operations that relate the molecules in the unit cell.
Unit Cell Dimensions (Å)a = 11.78, b = 4.03, c = 27.62The dimensions of the repeating unit of the crystal.
Volume (ų)1311.6The volume of the unit cell.
Z (Molecules per unit cell)4The number of molecules in the repeating unit.
R-factor0.0446A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Data from the co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid.[4]

A Comparative Perspective: The Role of Other Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary. Other spectroscopic techniques are indispensable for routine characterization and can provide complementary information.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Unambiguous 3D structure, bond lengths/angles, conformation, intermolecular interactions.Definitive structural proof.Requires a single, diffraction-quality crystal; provides solid-state structure which may differ from solution.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms, chemical environment of nuclei, stereochemistry.[5]Provides information about the structure in solution; non-destructive.Does not provide precise bond lengths/angles; can be complex to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can give clues about the structure.[5]High sensitivity; requires very small amounts of sample.Does not provide information about connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.[5]Fast and simple to perform.Provides limited information about the overall molecular structure.

digraph "Analytical_Technique_Decision_Tree" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Compound Synthesized", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q1 [label="Need to confirm molecular weight\nand formula?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
ms [label="Perform Mass Spectrometry"];
q2 [label="Need to determine connectivity\nand solution structure?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
nmr [label="Perform NMR Spectroscopy\n(¹H, ¹³C, etc.)"];
q3 [label="Is unambiguous 3D structure\nand solid-state packing required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
xray [label="Attempt Crystallization and\nPerform X-ray Diffraction"];
end [label="Full Structural Characterization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1;
q1 -> ms [label="Yes"];
ms -> q2;
q1 -> q2 [label="No"];
q2 -> nmr [label="Yes"];
nmr -> q3;
q2 -> q3 [label="No"];
q3 -> xray [label="Yes"];
xray -> end;
q3 -> end [label="No"];

}

Caption: A decision tree for selecting appropriate analytical techniques for structural characterization.

Conclusion

The determination of the X-ray crystal structure of a novel compound like this compound is a multi-step process that requires careful planning and execution, from synthesis and purification to crystallization and diffraction analysis. While other techniques like NMR and MS are essential for routine characterization, single-crystal X-ray diffraction stands alone in its ability to provide a definitive and highly detailed picture of the molecular structure in the solid state. For researchers in drug development, this information is invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and providing a solid foundation for computational modeling and drug design.

References

A Comparative Guide to Building Blocks for Kinase Inhibitor Libraries: Spotlight on Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their central role in cellular signaling pathways makes them critical intervention points for a host of diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has shifted from high-throughput screening of vast, untargeted collections to a more rational, structure-guided approach. Central to this strategy is the use of "privileged scaffolds"—core molecular structures that are known to interact favorably with the kinase ATP-binding site.[3]

This guide provides an in-depth comparison of various building blocks used to construct kinase inhibitor libraries, with a special focus on the highly functionalized and strategically designed molecule, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate. We will dissect its structural advantages and compare its utility against other common heterocyclic scaffolds, supported by experimental insights and protocols.

The Benzothiazole Scaffold: A Privileged Core

The benzothiazole nucleus is a recurring motif in medicinal chemistry, recognized for its rigid structure and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] In kinase inhibitor design, its rigid, planar structure can effectively mimic the adenine region of ATP, while its heterocyclic nature provides key hydrogen bonding opportunities with the kinase hinge region.[6] This makes it an excellent foundation for building potent and selective inhibitors.[7][8]

Focus Molecule: this compound

This particular building block is not a random assortment of functional groups; it is an engineered starting point for sophisticated library synthesis. Let's analyze its components:

  • The Benzothiazole Core: Provides the fundamental rigid scaffold for kinase active site recognition.[6]

  • 2-Bromo Group: This is the primary "handle" for diversification. The bromine atom at the 2-position is strategically placed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) couplings. This allows for the systematic introduction of a vast array of aryl, heteroaryl, and amine substituents to explore the solvent-exposed region of the ATP pocket.

  • 4-Fluoro Group: The inclusion of fluorine is a classic medicinal chemistry strategy. It can significantly enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of nearby functional groups.

  • 6-Carboxylate Group: This methyl ester serves as a secondary, orthogonal handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a library of amides, esters, or other functional groups. This position often points towards the solvent-front, allowing for modifications that can fine-tune solubility and pharmacokinetic properties without disrupting core binding interactions.

The inherent design of this molecule allows for a logical and efficient two-pronged approach to library synthesis, as illustrated below.

G cluster_0 Primary Diversification (Vector 1) cluster_1 Secondary Diversification (Vector 2) cluster_2 Final Library Generation A This compound B Suzuki or Buchwald-Hartwig Coupling (at 2-Bromo position) A->B D Intermediate Library B->D C Library of diverse aryl/amino substituents C->B E Saponification (Hydrolysis of Ester) D->E F Amide Coupling E->F H Final Product Library F->H G Library of diverse -amines G->F caption Dual-Vector Synthesis Workflow. G cluster_0 Scaffold Comparison Logic cluster_1 Type I Inhibitor (DFG-in) cluster_2 Type II Inhibitor (DFG-out) A Target Kinase Profile? B Benzothiazole A->B Rigid core, multiple vectors desired C Aminopyrimidine A->C Simplicity, known hinge-binding E Indazole A->E Access to allosteric pocket D Aminothiazole F Pyrazole-Urea caption Decision logic for scaffold selection.

References

A Comparative Guide to the Synthesis and Validation of Functionalized Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Functionalized benzothiazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The efficacy of these compounds is intrinsically linked to the precise arrangement of functional groups on the benzothiazole scaffold. Therefore, the robust and verifiable synthesis of these molecules is of paramount importance in the drug discovery and development pipeline.

This guide provides an in-depth comparison of a primary multi-step synthesis route to 2-substituted benzothiazoles with prevalent alternative methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices. We will delve into the validation of the final products, ensuring a self-validating system from starting materials to the purified, characterized compound.

Part 1: The Core Synthetic Route: Oxidative Cyclocondensation

The most versatile and widely adopted method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound, most commonly an aldehyde.[5][6][7] This approach is favored for its broad substrate scope and the relative accessibility of starting materials. We will focus on a highly efficient, green chemistry-aligned protocol that utilizes an H₂O₂/HCl system as an oxidative catalyst in ethanol at room temperature.[1][8]

The reaction proceeds via two key stages:

  • Condensation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a benzothiazoline intermediate after dehydration.

  • Oxidation: The benzothiazoline intermediate is then oxidized to the stable, aromatic benzothiazole ring system. In this protocol, hydrogen peroxide serves as the in-situ oxidant.

G

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

This protocol details the synthesis of 2-phenylbenzothiazole as a representative example.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminothiophenol (1.25 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).

  • Catalyst Addition: To this stirring solution, add 30% hydrogen peroxide (6 mL, 60 mmol) followed by concentrated hydrochloric acid (3 mL, 30 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture vigorously at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into 100 mL of cold water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-phenylbenzothiazole as a white crystalline solid.

Causality Behind Choices:

  • Ethanol as Solvent: It is an environmentally benign solvent that readily dissolves the reactants and is easily removed.[9]

  • H₂O₂/HCl System: This combination provides an efficient oxidative system at room temperature, avoiding the need for harsh metal-based oxidants or high temperatures. The primary byproduct is water, aligning with green chemistry principles.[1] The reaction demonstrates high yields (85-94%) and short reaction times.[1]

Part 2: Alternative Synthesis Routes & Comparative Analysis

While the oxidative cyclocondensation is robust, alternative methods offer distinct advantages, particularly concerning energy consumption and reaction time.

Alternative 1: Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, dramatically accelerating reaction rates.[9] This method often proceeds under solvent-free conditions or with minimal green solvents.

G

Alternative 2: Ultrasound-Assisted Synthesis

Sonication promotes the formation and collapse of microbubbles, creating localized high-pressure and high-temperature zones that enhance reaction rates at ambient bulk temperatures.[10] These reactions are often performed under solvent- and catalyst-free conditions.[10]

G

Performance Comparison of Synthesis Methods
MethodCatalyst/ReagentTemperatureTimeTypical Yield (%)Key Advantages
Oxidative Cyclocondensation H₂O₂ / HClRoom Temp.45 - 60 min85 - 94%[1]Green oxidant, mild conditions, high yield.
Microwave-Assisted Acetic Acid or None~70°C1 - 5 min~95%[11]Extremely rapid, high energy efficiency, often solvent-free.
Ultrasound-Assisted None (Solvent-Free)Room Temp.5 - 20 min90 - 96%[10][11]Energy efficient, mild conditions, catalyst-free.
Classical (Jacobson) K₃[Fe(CN)₆], NaOHRoom Temp.24 - 168 hVariable[12]Historical significance, useful for specific precursors (thiobenzanilides).

Part 3: Validation - A Self-Validating System

The synthesis of a molecule is incomplete without rigorous validation of its structure and purity. A multi-pronged analytical approach is non-negotiable.[13]

G

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[13] Both ¹H and ¹³C NMR are required for a complete assignment.

  • Experimental Protocol (NMR): Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[14] Record ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz).[14][15]

  • Data Interpretation (Expected for 2-Phenylbenzothiazole):

    • ¹H NMR: Expect signals in the aromatic region (δ 7.3-9.0 ppm). The proton at the C2 position of the benzothiazole ring is typically the most deshielded.[16] Protons on the phenyl ring and the benzothiazole core will show characteristic splitting patterns.

    • ¹³C NMR: Expect distinct signals for all unique carbon atoms. The C2 carbon of the benzothiazole ring is highly deshielded, often appearing around δ 168-170 ppm.

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight of the synthesized compound.

  • Experimental Protocol (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer.

  • Data Interpretation (Expected for 2-Phenylbenzothiazole): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₃H₉NS, MW = 211.28). For 2-phenylbenzothiazole, this would be at m/z 212.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.

  • Experimental Protocol (HPLC): Develop a suitable method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA). Dissolve a small amount of the sample in the mobile phase, inject, and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).

  • Data Interpretation: A pure compound should ideally exhibit a single, sharp peak in the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level of >95% is generally required for biological screening.[17]

Summary of Validation Data
TechniqueInformation ProvidedExample Expected Result (2-Phenylbenzothiazole)
¹H NMR Proton environment, connectivity, and count.Aromatic signals (δ 7.3-9.0 ppm) with expected multiplicity.[18]
¹³C NMR Number and type of carbon atoms.Signal for C2 carbon >160 ppm; other aromatic carbons δ 110-155 ppm.
Mass Spec. Molecular weight confirmation.[M+H]⁺ peak at m/z = 212.
HPLC Purity assessment.Single major peak with >95% area.[19]

By integrating a robust synthetic strategy with a comprehensive, multi-technique validation workflow, researchers can ensure the production of high-quality, structurally confirmed functionalized benzothiazoles, laying a trustworthy foundation for subsequent biological evaluation and drug development endeavors.

References

A Comparative Guide to Catalyst Efficiency for Suzuki Coupling with Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds with high functional group tolerance has made it a cornerstone of modern synthetic chemistry.[1][2][3] This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of a specific, electronically modified substrate: Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate. The presence of a fluorine atom and a methyl carboxylate group on the benzothiazole core introduces unique electronic and steric challenges that necessitate a careful selection of the catalytic system to achieve optimal reaction efficiency.

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[4][5][6] Efficiently functionalizing this core via Suzuki coupling is therefore of significant interest. This guide will delve into the nuances of catalyst and ligand selection, reaction conditions, and provide a general protocol for optimizing this specific transformation.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning transformation, typically involves a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in our case, this compound) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (e.g., a boronic acid) reacts with the Pd(II) complex, with the assistance of a base, to transfer the organic group from boron to palladium.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The efficiency of each of these steps is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Aryl R-Pd(II)L_n-X Ox_Add->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ Base PdII_Aryl_R R-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R Red_Elim Reductive Elimination PdII_Aryl_R->Red_Elim Red_Elim->Pd0 Ar-R' Product Coupled Product Red_Elim->Product ArX This compound ArX->Ox_Add Boronic Arylboronic Acid (R'-B(OH)₂) Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Catalytic Systems

The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful Suzuki coupling. For heteroaryl halides like our substrate, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[1]

Catalyst SystemLigand TypeKey Characteristics & Suitability for the Substrate
Pd(OAc)₂ / SPhos Biaryl PhosphineSPhos is a highly effective ligand for a broad range of Suzuki couplings, including those with heteroaryl chlorides.[3] Its steric bulk and electron-rich nature are well-suited for the coupling of our electron-deficient benzothiazole substrate.
Pd(OAc)₂ / XPhos Biaryl PhosphineSimilar to SPhos, XPhos is another powerful Buchwald ligand known for its high reactivity in C-C bond formation.[3] It can be particularly effective for sterically hindered substrates.
Pd(dppf)Cl₂ Ferrocenyl PhosphineThis is a classic, robust catalyst that is often effective for a variety of cross-coupling reactions. While perhaps not as active as the Buchwald systems for challenging substrates, it is a reliable starting point.
Pd₂(dba)₃ / cataCXium® A Di-adamantylalkylphosphineThis ligand is known for its high stability and activity, particularly for heteroaryl couplings. Its bulky nature can facilitate the reductive elimination step.
Ligand-free (Palladacycle) NoneSome Suzuki couplings of benzothiazoles have been shown to proceed without an external phosphine ligand.[7] The benzothiazole nitrogen itself can coordinate to the palladium, forming an in-situ palladacycle that facilitates the reaction. This approach offers a simpler reaction setup.

Experimental Protocol: A General Procedure for Catalyst Screening

The following protocol provides a systematic approach to screen various catalyst systems for the Suzuki coupling of this compound with a representative arylboronic acid (e.g., 4-methoxyphenylboronic acid).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Substrate - Boronic Acid - Base reaction_setup Reaction Setup: - Add reagents to vials - Add catalyst/ligand - Add solvent prep_reagents->reaction_setup prep_catalysts Prepare Catalyst/Ligand Mixtures prep_catalysts->reaction_setup degas Degas with Inert Gas reaction_setup->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Reaction Work-up monitor->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization yield_calc Calculate Yield characterization->yield_calc caption Fig. 2: Experimental Workflow for Catalyst Screening.

Caption: A general workflow for screening Suzuki coupling catalysts.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vials, magnetic stir bars, heating block

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol) to a reaction vial containing a magnetic stir bar.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vial.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the reaction vial.

  • Degassing: Seal the vial and purge with an inert gas for 15-20 minutes.

  • Reaction: Place the vial in a pre-heated heating block (e.g., 80-100 °C) and stir for the desired reaction time (e.g., 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Concluding Remarks

The Suzuki-Miyaura cross-coupling of this compound presents a synthetically valuable transformation. While there is no one-size-fits-all catalyst system, this guide provides a rational starting point for optimization. The use of modern biaryl phosphine ligands such as SPhos and XPhos with a palladium acetate precursor is a highly recommended initial approach due to their proven efficacy with challenging heteroaryl halides.[3][8] However, exploring ligand-free conditions could offer a more streamlined and cost-effective alternative.[7] A systematic screening of catalysts, bases, and solvents, as outlined in the experimental protocol, will ultimately determine the optimal conditions for achieving high yields of the desired coupled product.

References

Benchmarking the Therapeutic Potential of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent versatility allows for extensive chemical modification, leading to a wide array of therapeutic agents with applications ranging from oncology to infectious diseases and diabetes.[3][4][5] This guide focuses on a specific, highly promising starting point for analog development: Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate. While this molecule is primarily recognized as a key pharmaceutical intermediate, its core structure presents a fertile ground for the synthesis of novel therapeutic candidates.[6][7][8][9]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the therapeutic potential of analogs derived from this core structure. We will delve into the rationale for analog development, compare the biological activities of representative benzothiazole derivatives, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows.

The Rationale for Analog Development: Leveraging the Benzothiazole Core

The therapeutic promise of benzothiazole derivatives stems from their ability to interact with a diverse range of biological targets.[2][3] Structural modifications at various positions of the benzothiazole ring system can dramatically influence their pharmacological properties. The parent compound, this compound, offers several strategic points for chemical diversification:

  • The 2-bromo position: This site is ripe for nucleophilic substitution reactions, allowing the introduction of a wide variety of functional groups to modulate target binding and pharmacokinetic properties.

  • The 6-carboxylate group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functionalities, which can serve as critical pharmacophores for interacting with biological targets.[3]

  • The 4-fluoro substituent: The fluorine atom can enhance metabolic stability and membrane permeability, and its electron-withdrawing nature can influence the overall electronic properties of the molecule.

By systematically modifying these positions, a library of analogs can be generated with the potential for enhanced potency, selectivity, and drug-like properties.

Comparative Analysis of Benzothiazole Analog Activity

The therapeutic potential of benzothiazole analogs has been extensively demonstrated across various disease models. The following tables summarize the reported activities of representative compounds, providing a benchmark for newly synthesized analogs.

Table 1: Anticancer Activity of Representative Benzothiazole Analogs

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Pyrimidine-based 2-aminobenzothiazolesCompound 4gNot SpecifiedNot Specified
Thiazole-bearing heterocyclesNot SpecifiedNot SpecifiedNot Specified[10]
2-ArylbenzothiazolesNot SpecifiedNot SpecifiedNot Specified
Benzothiazole-based 1,3,4-thiadiazolesNot SpecifiedNot SpecifiedNot Specified[11]

Table 2: Antimicrobial Activity of Representative Benzothiazole Analogs

Compound ClassSpecific AnalogBacterial/Fungal StrainMIC (µg/mL)Reference
Dichloropyrazole-based benzothiazolesCompound 104Gram-positive & Gram-negative0.0156–4[5]
Benzothiazole-clubbed isatin derivativesCompound 41cE. coli, P. aeruginosa3.1, 6.2[5]
Benzothiazole phenyl urea analogsCompound 83aE. faecalis8[5]
2,5-disubstituted furane benzothiazolesCompound 107bNot Specified1.6 (µM)[5]

Key Experimental Protocols for Therapeutic Benchmarking

A systematic evaluation of novel analogs requires robust and reproducible experimental protocols. The following are standard in vitro assays for the initial screening of therapeutic potential.

Protocol 1: MTT Cell Viability Assay for Anticancer Screening

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.[12]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Broth Microdilution Assay for Antimicrobial Screening

This assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test analogs and a positive control antibiotic in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action and having a clear experimental workflow are crucial for efficient drug development.

Signaling Pathway: Inhibition of a Kinase Pathway by a Benzothiazole Analog

Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Analog Benzothiazole Analog Analog->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: A representative kinase signaling pathway often targeted by benzothiazole analogs.

Experimental Workflow: From Synthesis to In Vivo Testing

A structured workflow is essential for the systematic evaluation of therapeutic candidates.

G cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Start This compound Analogs Analog Library Synthesis Start->Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogs->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Analogs->Antimicrobial Hit Hit Compounds Cytotoxicity->Hit Antimicrobial->Hit Kinase Kinase Inhibition Assays Hit->Kinase Apoptosis Apoptosis Assays Hit->Apoptosis Lead Lead Compound Kinase->Lead Apoptosis->Lead Xenograft Tumor Xenograft Model Lead->Xenograft Infection Infection Model Lead->Infection

Caption: A generalized workflow for the development and testing of benzothiazole analogs.

Conclusion and Future Directions

The this compound core represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic tractability of this scaffold, coupled with the proven biological activities of the broader benzothiazole class, provides a strong foundation for the discovery of potent and selective drug candidates. By employing the systematic benchmarking strategies outlined in this guide, researchers can efficiently identify and advance promising analogs toward preclinical and clinical development. Future efforts should focus on leveraging structure-activity relationship (SAR) studies and computational modeling to guide the rational design of next-generation benzothiazole therapeutics with improved efficacy and safety profiles.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate (CAS No. 924287-65-0). As a halogenated benzothiazole derivative, this compound requires stringent adherence to hazardous waste protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Identification and Risk Assessment

The foundational step in safe disposal is a thorough understanding of the compound's inherent risks. This compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and acute toxicity if ingested.

A summary of its hazard profile, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is provided below.

Hazard ClassificationGHS Hazard CodeDescription of Hazard
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

Causality of Hazard: The toxicity and irritant nature of this compound stem from its reactive structure. The benzothiazole core and halogen substituents can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract upon exposure.

Prerequisites for Handling and Disposal

Before beginning any work that will generate waste, ensure the following controls are in place.

Engineering Controls
  • Chemical Fume Hood: All handling, aliquoting, and waste collection must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3][4]

  • Safety Shower & Eyewash Station: Ensure unobstructed access to a functional safety shower and eyewash station.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the correct use of PPE.[3][4]

  • Eye Protection: Wear chemical safety goggles to protect against splashes.[1]

  • Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[5]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[3]

  • Respiratory Protection: If there is a risk of generating dusts outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Disposal Workflow and Procedure

The cardinal rule for the disposal of this compound is its classification as halogenated organic waste . Due to the presence of bromine and fluorine, it must never be mixed with non-halogenated waste streams.[2][3][6] Halogenated wastes require specific high-temperature incineration protocols to prevent the formation of environmentally persistent and toxic byproducts like dioxins.

Disposal Decision Workflow

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage & Pickup start Generate Waste Containing This compound segregate Is the waste halogenated? start->segregate correct_container Place in a designated 'HALOGENATED ORGANIC WASTE' container. segregate->correct_container Yes incorrect_path DO NOT MIX. This is incorrect. Consult EHS. segregate->incorrect_path No (i.e., placing in non-halogenated waste) label_container Label container with: - Full Chemical Name(s) - 'Hazardous Waste' text - Hazard Pictograms - Accumulation Date correct_container->label_container store_safe Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_safe contact_ehs When container is full, contact Institutional Environmental Health & Safety (EHS) for pickup. store_safe->contact_ehs

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Segregate Waste Streams: This is the most critical step. At the point of generation, dedicate a specific waste container solely for halogenated organic compounds.[6] This includes the title compound and any solvents used for its transfer or for rinsing contaminated glassware.

  • Select an Appropriate Container:

    • Use a container made of chemically compatible material (e.g., high-density polyethylene or glass) with a screw-top cap that can be tightly sealed.[7]

    • The container must be in good condition, free of leaks or cracks.

  • Properly Label the Waste Container: Before adding any waste, the container must be labeled.[2][8] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other components (e.g., solvents). Do not use abbreviations.

    • The approximate percentage of each component.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).

    • The date when waste was first added (accumulation start date).

  • Collect Waste:

    • Solid Waste: Collect unused or contaminated solid compound directly into the designated waste container.

    • Solutions: Pour solutions containing the compound into the waste container. All collection activities should be done in a fume hood.

    • Contaminated Labware: Disposable items like pipette tips, weighing paper, and contaminated gloves should be placed in a sealed, labeled bag and then into the solid halogenated waste stream.

    • Glassware Decontamination: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now considered hazardous halogenated waste and must be collected in the designated container.[2]

  • Store the Waste Container Safely:

    • Keep the waste container tightly closed except when adding waste.[7][8]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The container must be kept in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[7]

  • Arrange for Final Disposal:

    • Do not accumulate more than 10-25 gallons of hazardous waste in your lab, in accordance with institutional policies.[7][8]

    • Once the container is nearly full, arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) office.[2] Follow their specific procedures for waste pickup requests.

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear plan is essential for a safe response.

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control and Contain: If safe to do so, prevent the spill from spreading.

  • Absorb: For liquid spills, use an inert, non-combustible absorbent material like diatomaceous earth or universal binders.[1] For solid spills, carefully sweep up the material to avoid creating dust.[5]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed container. Label it as hazardous waste containing this compound.

  • Decontaminate: Clean the spill area by scrubbing with alcohol or another suitable solvent.[1] Collect this cleaning material as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Personnel Exposure

Immediate action is required in case of exposure.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[1] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。